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  • Product: 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

Core Science & Biosynthesis

Foundational

Unlocking the 2,8-Diazaspirodecane Scaffold: Synthesis, Structural Dynamics, and Pharmacological Applications of 2-Benzyl-2,8-diazaspirodecane-1,3-dione

Unlocking the 2,8-Diazaspiro[1]decane Scaffold: Synthesis, Structural Dynamics, and Pharmacological Applications of 2-Benzyl-2,8-diazaspiro[1]decane-1,3-dione Executive Summary In modern drug discovery, overcoming the li...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the 2,8-Diazaspiro[1]decane Scaffold: Synthesis, Structural Dynamics, and Pharmacological Applications of 2-Benzyl-2,8-diazaspiro[1]decane-1,3-dione

Executive Summary

In modern drug discovery, overcoming the limitations of flat, two-dimensional aromatic rings is a critical objective. Spirocyclic scaffolds, particularly 2,8-diazaspiro[1]decanes, have emerged as privileged structures. By projecting pharmacophores into a rigid, three-dimensional spatial arrangement, these scaffolds minimize off-target entropy, enhance metabolic stability, and improve aqueous solubility[2].

2-Benzyl-2,8-diazaspiro[1]decane-1,3-dione (CAS: 15882-48-1)[3] serves as a highly versatile building block and intermediate in medicinal chemistry. It features a piperidine ring fused via a spiro-carbon to a succinimide (1,3-dione) ring. This whitepaper provides an in-depth technical analysis of its structural properties, a causality-driven synthetic workflow, and its critical role in developing therapeutics for neurodegeneration, cardiovascular disease, and tissue regeneration.

Structural & Physicochemical Profiling

The architectural brilliance of 2-benzyl-2,8-diazaspiro[1]decane-1,3-dione lies in its orthogonal ring system. The spiro carbon (C5) acts as a rigid vertex, forcing the piperidine ring (positions 6–10) and the succinimide ring (positions 1–4) into perpendicular planes.

This inherent 3D geometry is highly attractive for structure-based drug design (SBDD). The unsubstituted piperidine nitrogen (N8) serves as an ideal vector for further derivatization (e.g., urea or amide formation), while the N-benzyl group at position 2 provides lipophilic bulk that can occupy hydrophobic pockets in target proteins.

Quantitative Physicochemical Data

The following table summarizes the core properties of the target scaffold, calculated to guide formulation and pharmacokinetic modeling.

PropertyValueStructural Significance
Chemical Name 2-benzyl-2,8-diazaspiro[1]decane-1,3-dioneStandard IUPAC nomenclature[3].
CAS Registry Number 15882-48-1Unique identifier for the specific isomer[3].
Molecular Formula C₁₅H₁₈N₂O₂Defines the exact atomic composition.
Molecular Weight 258.32 g/mol Highly favorable for Rule-of-5 compliant drug design.
Hydrogen Bond Donors 1Located at the secondary piperidine amine (N8).
Hydrogen Bond Acceptors 3Two carbonyl oxygens and one succinimide nitrogen.
Topological Polar Surface Area 49.4 ŲOptimal for blood-brain barrier (BBB) penetration.

Mechanistic Synthesis Workflow

Designing a robust synthesis for 2-benzyl-2,8-diazaspiro[1]decane-1,3-dione requires careful consideration of protecting group (PG) orthogonality. While 1-Boc-4-piperidone is a common starting material[4], the harsh conditions required to hydrolyze the intermediate dinitrile to a diacid often result in premature Boc cleavage. Therefore, utilizing a Carboxybenzyl (Cbz) protecting group is the preferred strategic choice.

Synthesis Pathway Visualization

Synthesis A 1-Cbz-4-piperidone + Ethyl cyanoacetate B Knoevenagel Condensate A->B Knoevenagel C Dinitrile Intermediate B->C KCN Addition D 1-Cbz-piperidine-4- carboxy-4-acetic acid C->D Basic Hydrolysis (Cbz stable) E 2-Benzyl-8-Cbz-2,8-diaza spiro[4.5]decane-1,3-dione D->E Benzylamine Cyclization F 2-Benzyl-2,8-diaza spiro[4.5]decane-1,3-dione (Target Scaffold) E->F Pd/C, H2 (Cbz Cleavage)

Figure 1: Step-by-step synthetic workflow utilizing orthogonal Cbz-protection to yield the target spirocyclic scaffold.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every chemical transformation must be treated as a self-validating system. The following protocol details not just the how, but the why, embedding analytical checkpoints to ensure absolute structural integrity.

Step 1: Knoevenagel Condensation & Cyanide Addition

Causality: The goal is to construct the quaternary spiro center. The Knoevenagel condensation of 1-Cbz-4-piperidone with ethyl cyanoacetate creates an electrophilic double bond, which is subsequently attacked by cyanide via Michael addition to form the fully substituted C4 carbon.

  • Procedure: Dissolve 1-Cbz-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol. Add a catalytic amount of piperidine and reflux for 4 hours. Cool the mixture, then add an aqueous solution of KCN (1.5 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The UV-active starting material should disappear. FTIR analysis of the crude intermediate must show a sharp, distinct nitrile stretch at ~2220 cm⁻¹.

Step 2: Hydrolysis to the Diacid

Causality: The cyano and ester groups must be converted to carboxylic acids to form the succinimide ring. We use basic hydrolysis (KOH/EtOH) because the Cbz group is highly stable under basic conditions, preventing unwanted deprotection.

  • Procedure: Suspend the intermediate in a 20% KOH/EtOH solution and reflux for 24 hours. Cool, concentrate, and acidify with 2M HCl to pH 2 to precipitate the 1-Cbz-piperidine-4-carboxy-4-acetic acid.

  • Validation Checkpoint: LC-MS must confirm the mass of the diacid. FTIR will show the disappearance of the nitrile peak and the appearance of a broad O-H stretch (3300–2500 cm⁻¹) and strong C=O stretches (~1710 cm⁻¹).

Step 3: Imide Formation (Cyclization)

Causality: Reacting the diacid with benzylamine under dehydrating conditions forces the formation of the 5-membered succinimide ring, installing the N-benzyl group at position 2.

  • Procedure: Combine the diacid (1.0 eq) and benzylamine (1.2 eq) in toluene. Fit the flask with a Dean-Stark trap and reflux for 16 hours to remove water azeotropically.

  • Validation Checkpoint: ¹H NMR (CDCl₃) is critical here. Look for the appearance of a sharp singlet at ~4.6 ppm corresponding to the benzylic CH₂ protons, and a singlet at ~2.6 ppm for the isolated CH₂ of the succinimide ring.

Step 4: Deprotection via Hydrogenolysis

Causality: The Cbz group is cleanly removed using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is chosen because the byproducts (toluene and CO₂) are volatile, yielding the highly pure target compound without the need for harsh acidic workups.

  • Procedure: Dissolve the Cbz-protected spiro-imide in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a balloon of H₂ gas for 6 hours. Filter through Celite and concentrate in vacuo.

  • Validation Checkpoint: ¹H NMR must show the complete disappearance of the Cbz aromatic protons (7.3 ppm) and the Cbz benzylic CH₂ (5.1 ppm). LC-MS must show an exact mass[M+H]⁺ of 259.14.

Pharmacological Applications & Target Pathways

The 2,8-diazaspiro[1]decane scaffold is not merely a structural curiosity; it is a validated pharmacophore in several high-impact therapeutic areas.

A. Soluble Epoxide Hydrolase (sEH) Inhibition

Trisubstituted urea derivatives based on the 2,8-diazaspiro[1]decane scaffold have been identified as highly potent sEH inhibitors[5]. By functionalizing the N8 piperidine nitrogen with specific urea moieties, researchers have developed orally active agents that successfully reduce blood pressure in spontaneously hypertensive models[5]. The rigid spiro structure prevents steric clashes within the sEH active site, specifically avoiding hindrance around the Phe406 side chain[5].

B. Muscarinic M1 Receptor Agonism

Historically, 8-azaspiro[1]decane derivatives have served as foundational templates for designing muscarinic M1 agonists, which are critical in the development of antidementia and Alzheimer's drugs[6]. The spiro-dione core effectively mimics the cholinergic pharmacophore, reversing scopolamine-induced amnesia in murine models[6].

C. LATS1/2 Kinase Inhibition (Hippo Pathway)

Recent advancements have utilized the 2,8-diazaspiro[1]decane core to inhibit Large Tumor Suppressor Kinases 1 and 2 (LATS1/2)[7]. By inhibiting LATS1/2, these compounds prevent the phosphorylation and subsequent degradation of YAP/TAZ transcription factors. The unphosphorylated YAP/TAZ translocates to the nucleus, promoting tissue regeneration—a mechanism currently being explored for Idiopathic Pulmonary Fibrosis (IPF) and Acute Respiratory Distress Syndrome (ARDS)[7].

Pathway Drug 2,8-Diazaspirodecane Derivatives LATS LATS1 / LATS2 Kinases Drug->LATS Kinase Inhibition YAP YAP / TAZ (Active / Unphosphorylated) LATS->YAP Prevents Phosphorylation & Degradation Nuc Nuclear Translocation & TEAD Binding YAP->Nuc Translocation Regen Tissue Regeneration (IPF / ARDS Repair) Nuc->Regen Gene Transcription

Figure 2: Mechanism of action for 2,8-diazaspiro[1]decane derivatives in modulating the Hippo signaling pathway via LATS1/2 inhibition.

References

  • Chemsrc. "CAS#:15882-48-1 | 2-Benzyl-2,8-diazaspiro[1]decane-1,3-dione."

  • Google Patents. "CN117425654A - 2,8-diazaspiro[1]decane compound."

  • ACS Publications. "Discovery of Novel 2,8-Diazaspiro[1]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists." Journal of Medicinal Chemistry.

  • PubMed (NIH). "Discovery of 2,8-diazaspiro[1]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension." Bioorganic & Medicinal Chemistry Letters.

  • PubMed (NIH). "Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[1]decane-1,3-dione."

  • Benchchem. "1-Boc-4-piperidone | 79099-07-3.

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Medicinal Chemistry 1-(2-Methoxyethyl)piperazine, correctly identified by CAS Number 13484-40-7, is a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

1-(2-Methoxyethyl)piperazine, correctly identified by CAS Number 13484-40-7, is a substituted piperazine derivative that has emerged as a pivotal building block in contemporary drug discovery and development. While the user's initial query referenced CAS 15882-48-1, a thorough investigation has confirmed the correct identifier for this compound. Its utility is particularly pronounced in the synthesis of therapeutic agents targeting the central nervous system (CNS).[1] The piperazine moiety itself is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to optimize physicochemical properties such as aqueous solubility and bioavailability, which are critical for effective drug delivery and action.[2] This guide provides a comprehensive overview of the technical properties, safety data, and synthetic applications of 1-(2-Methoxyethyl)piperazine, designed to equip researchers with the knowledge necessary for its effective and safe utilization.

Physicochemical and Spectroscopic Profile

The intrinsic properties of a starting material are fundamental to its application in complex synthetic routes. 1-(2-Methoxyethyl)piperazine is a clear, colorless to yellow liquid under standard conditions.[1] Its key properties are summarized in the table below, compiled from various reputable chemical suppliers and databases. A noteworthy characteristic is its basicity, with a predicted pKa of 9.15, which is central to its reactivity in nucleophilic substitution reactions.[1]

PropertyValueSource(s)
CAS Number 13484-40-7[3]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.21 g/mol [3]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 193-194 °C (lit.)[3]
Density 0.970 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.4730 (lit.)[3]
Flash Point 87 °C (188.6 °F) - closed cup[3]
Vapor Pressure 0.333 mmHg at 25°C[1]
pKa 9.15 ± 0.10 (Predicted)[1]
Infrared Spectrum Conforms to structure[4]
Synthetic Utility in Drug Development

The true value of 1-(2-Methoxyethyl)piperazine lies in its role as a versatile reactant for crafting complex, pharmacologically active molecules.[1][3] The presence of both a secondary amine within the piperazine ring and a sterically accessible tertiary amine makes it an excellent nucleophile for a variety of synthetic transformations.

Causality in Experimental Design: The choice of 1-(2-Methoxyethyl)piperazine in a synthetic route is often driven by the need to introduce a specific pharmacophore that can modulate a drug's interaction with biological targets while maintaining favorable pharmacokinetic properties. The methoxyethyl group can influence lipophilicity and metabolic stability, providing a tunable element for lead optimization.

Diagram 1: Role as a Versatile Synthetic Building Block

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Advanced Intermediates & APIs A 1-(2-Methoxyethyl)piperazine (Nucleophile) B N-Alkylation (e.g., with R-X) A->B Electrophile (Alkyl Halide) C N-Arylation (e.g., Buchwald-Hartwig) A->C Ar-X, Pd Catalyst, Ligand, Base D Reductive Amination (e.g., with R-CHO) A->D Aldehyde/Ketone, Reducing Agent P1 N-Alkyl Piperazine Derivatives B->P1 P2 N-Aryl Piperazine Derivatives (e.g., for CNS targets) C->P2 P3 Complex Bioactive Molecules D->P3

Caption: Synthetic utility of 1-(2-Methoxyethyl)piperazine.

Experimental Protocol: General Procedure for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bonds necessary to create the N-arylpiperazine motifs prevalent in many CNS-active drugs. The protocol below is a self-validating system; successful reaction completion can be monitored by standard techniques like TLC or LC-MS, and the product can be purified and characterized by NMR and mass spectrometry.

  • Inert Atmosphere Preparation: In a multi-neck, oven-dried flask equipped with a reflux condenser and magnetic stirrer, establish an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq.), 1-(2-Methoxyethyl)piperazine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-arylpiperazine derivative.

Comprehensive Safety and Handling

1-(2-Methoxyethyl)piperazine is a hazardous chemical that requires careful handling to ensure personnel safety. It is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, is harmful if inhaled, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[3]

Hazard Statements Summary:

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H332: Harmful if inhaled.

  • H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.

  • H372: Causes damage to organs through prolonged or repeated exposure.

Diagram 2: Safe Handling and Emergency Protocol Workflow

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Safe Handling Procedure cluster_exposure 3. In Case of Exposure ppe_node Chemical-resistant gloves (e.g., Nitrile) Safety goggles AND faceshield Chemical-resistant apron or lab coat Use in a chemical fume hood handle_node Dispense only in a certified fume hood. Avoid generating mists or aerosols. Keep container tightly closed when not in use. Ground containers to prevent static discharge. ppe_node->handle_node Before Use spill Skin Contact: Immediately flush with water for 15-20 mins. Remove contaminated clothing. Seek immediate medical attention. handle_node->spill Accident eye Eye Contact: Immediately flush with water for 15-20 mins. Hold eyelids open. Seek immediate medical attention. inhale Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Caption: Workflow for safe handling of 1-(2-methoxyethyl)piperazine.

Toxicological and Environmental Profile

Human Health Toxicology: The toxicological profile of 1-(2-Methoxyethyl)piperazine necessitates stringent exposure controls. The classification "Repr. 2" indicates that it is suspected of having adverse effects on fertility and the unborn child, a critical consideration for all personnel of child-bearing potential.[3] The "STOT RE 1" classification points to specific target organ toxicity (respiratory tract) with repeated exposure, underscoring the importance of using this chemical within a well-ventilated chemical fume hood and with appropriate respiratory protection if aerosols are possible.[3]

Environmental Fate: Understanding the environmental impact of laboratory chemicals is a crucial aspect of green chemistry and responsible research. Based on predictive models from the U.S. Environmental Protection Agency (EPA), 1-(2-Methoxyethyl)piperazine has a low potential for bioconcentration in aquatic organisms (predicted BCF of 1.65 L/kg).[5] It is not expected to be readily biodegradable, with a predicted biodegradation half-life of approximately 3.72 days.[5] Its low soil adsorption coefficient (Koc of 45.7 L/kg) suggests it may be mobile in soil.[5] While not readily biodegradable, piperazine and its derivatives can be degraded by certain microorganisms, such as Mycobacterium and Arthrobacter species, albeit slowly.[6]

Conclusion

1-(2-Methoxyethyl)piperazine (CAS 13484-40-7) is a high-value chemical intermediate with demonstrated utility in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. Its unique structure allows for the introduction of desirable pharmacokinetic properties into lead compounds. However, its significant health hazards, including corrosivity, reproductive toxicity, and target organ toxicity, demand rigorous adherence to safety protocols. By understanding its physicochemical properties, synthetic applications, and comprehensive safety profile, researchers can effectively and responsibly leverage this compound to advance the frontiers of drug discovery.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(2-Methoxyethyl)piperazine - Environmental Fate and Transport. [Link]

  • LookChem. Cas 13484-40-7, 1-(2-Methoxyethyl)piperazine. [Link]

  • ResearchGate. Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(2-Methoxyethyl)piperazine - Exposure. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734638, 1-(2-Methoxyethyl)piperazine. [Link]

  • PubMed. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. [Link]

  • Semantic Scholar. The biodegradation of piperazine and structurally-related linear and cyclic amines. [Link]

Sources

Foundational

The 2,8-Diazaspiro[4.5]decane-1,3-dione Scaffold: A Conformationally Rigid Core for Advanced Drug Discovery and PROTAC Engineering

Executive Summary The transition from planar, heavily aromatic molecules to three-dimensional, sp³-rich architectures represents a critical paradigm shift in modern medicinal chemistry. At the forefront of this structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, heavily aromatic molecules to three-dimensional, sp³-rich architectures represents a critical paradigm shift in modern medicinal chemistry. At the forefront of this structural evolution is the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold. Characterized by a piperidine ring spiro-fused to a succinimide (pyrrolidine-2,5-dione) moiety, this core provides exceptional conformational rigidity, high aqueous solubility, and precise spatial vectorization.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical advantages of this scaffold, trace its evolution from early muscarinic agonists to cutting-edge Proteolysis Targeting Chimeras (PROTACs), and provide a self-validating, field-tested synthetic protocol for its integration into drug discovery pipelines.

Escaping Flatland: The Physicochemical Paradigm Shift

The pharmaceutical industry has historically relied on flat, sp²-hybridized aromatic rings. However, high aromaticity correlates strongly with poor aqueous solubility, off-target promiscuity, and high attrition rates in clinical trials. The 2,8-diazaspiro[4.5]decane-1,3-dione scaffold addresses these liabilities by maximizing the fraction of sp³-hybridized carbons (


) .
Quantitative Data: Scaffold Physicochemical Profiling

The rigid spirocyclic nature of the scaffold fundamentally alters the thermodynamic profile of the molecules it inhabits, particularly when used as a linker in bifunctional molecules like PROTACs.

PropertyFlexible Linkers (e.g., PEG, Alkyl)2,8-Diazaspiro[4.5]decane-1,3-dioneCausality & Impact in Drug Design
Conformational Entropy (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High penalty upon bindingLow penalty (Pre-organized)Rigid linkers pay the entropic penalty upfront, lowering the overall

of target binding.
Fraction sp³ (

)
Low to ModerateHigh (>0.8)Disrupts

stacking in the solid state, significantly enhancing aqueous solubility.
Oral Bioavailability Typically Poor (<5%)Enhanced (e.g., 46.8% in ZLC491)The 3D steric bulk resists rapid CYP450-mediated hepatic metabolism[1].
Vectorization / Selectivity Promiscuous (Flexible)Highly specific vector anglesPrecise spatial orientation prevents off-target protein-protein interactions (PPIs).

Historical Context: From Target Agonists to Kinase Inhibitors

The utility of the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold was first validated in the realm of central nervous system (CNS) therapeutics. The most prominent early example is RS-86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione), which was developed as a potent, orally active muscarinic M1 receptor agonist[2]. The spiro-succinimide core effectively mimicked the acetylcholine pharmacophore while providing the metabolic stability required to cross the blood-brain barrier.

More recently, the scaffold has been repurposed as a core structural motif in small-molecule inhibitors. For instance, substituting the piperidine nitrogen with functionalized pyridines yielded highly potent, orally bioavailable inhibitors of the WNT signaling pathway[3]. The spirocyclic core provided the exact dihedral angles necessary to fit into the deep hydrophobic pockets of the target kinases without suffering the metabolic liabilities of traditional flat heterocycles.

The PROTAC Paradigm: Thermodynamic Causality of Rigid Linkers

The most revolutionary application of the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is its use as a conformationally rigid linker in PROTACs.

PROTACs induce the degradation of a target protein of interest (POI) by bridging it to an E3 ubiquitin ligase, forming a ternary complex. Traditional PROTACs utilize flexible PEG (polyethylene glycol) linkers. However, flexible linkers exist in thousands of microstates in solution. When the ternary complex forms, the linker must "freeze" into a single conformation, resulting in a massive loss of conformational entropy.

By replacing PEG with the 2,8-diazaspiro[4.5]decane core, researchers have successfully developed orally bioavailable PROTACs. For example:

  • CDK12/13 Degraders (ZLC491): The incorporation of this spirocyclic linker yielded an unprecedented oral bioavailability of 46.8% and potent in vivo tumor suppression[1].

  • EZH2 & IRAK4 Degraders: The rigid vectorization facilitated the formation of highly stable, cooperative ternary complexes, overcoming the "hook effect" often seen with flexible degraders[4],[5].

PROTAC_Mechanism POI Target Protein (e.g., CDK12/13) Warhead Target Ligand POI->Warhead Proteasome Proteasomal Degradation POI->Proteasome Degradation Linker 2,8-Diazaspiro[4.5]decane Rigid Linker Warhead->Linker E3Ligand E3 Recruiter Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3Ligand->E3Ligase Ub Ubiquitin Transfer E3Ligase->Ub Catalyzes Ub->POI Polyubiquitination

Caption: Thermodynamic stabilization of the PROTAC ternary complex using a rigid spirocyclic linker.

Synthetic Methodologies and Workflow

Synthesizing the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold requires precise control over sequential carbon-carbon bond formations at the sterically hindered 4-position of a piperidine ring.

Synthesis_Workflow Start 1-Boc-4-piperidone Step1 Knoevenagel Condensation (Ethyl cyanoacetate) Start->Step1 Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 Michael Addition (Cyanide source) Intermediate1->Step2 Intermediate2 Dinitrile / Cyanoester Step2->Intermediate2 Step3 Hydrolysis & Cyclization (R-NH2, Heat) Intermediate2->Step3 Product 2,8-Diazaspiro[4.5]decane-1,3-dione Core Scaffold Step3->Product

Caption: Step-by-step synthetic workflow for the 2,8-diazaspiro[4.5]decane-1,3-dione core.

Self-Validating Experimental Protocol

Phase 1: Knoevenagel Condensation & Michael Addition

  • Reaction: Dissolve 1-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene. Add catalytic ammonium acetate (0.1 eq) and glacial acetic acid (0.1 eq).

  • Causality: Toluene is selected to form an azeotrope with the water byproduct. Refluxing the mixture through a Dean-Stark trap continuously removes water, shifting the equilibrium entirely to the

    
    -unsaturated ester.
    
  • Addition: Cool to room temperature, add a solution of KCN (1.2 eq) in EtOH/H₂O, and stir for 12 hours. KCN acts as a soft nucleophile, undergoing a 1,4-Michael addition to yield the cyanoester intermediate.

  • In-Process Quality Control (IPQC): TLC (Hexane:EtOAc 3:1) must show complete consumption of the UV-active unsaturated intermediate.

Phase 2: Global Hydrolysis and Imide Cyclization

  • Reaction: Suspend the intermediate in concentrated HCl (12M) and reflux at 100°C for 24 hours.

  • Causality: Harsh acidic conditions serve a dual purpose: they hydrolyze both the nitrile and ester groups into a diacid, and simultaneously cleave the Boc protecting group, yielding the piperidine-diacid hydrochloride salt.

  • Cyclization: Isolate the diacid, suspend in DMF, and add the desired primary amine (

    
    , 1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (4.0 eq). Heat to 80°C to drive the dehydration and closure of the 5-membered succinimide (1,3-dione) ring.
    

Phase 3: Re-protection and Isolation

  • Reaction: Add Boc₂O (1.2 eq) directly to the cooled reaction mixture to re-protect the piperidine nitrogen.

  • Causality: The free spiro-diamine is highly polar and prone to emulsion during aqueous workup. Re-Boc protection ensures the intermediate is highly soluble in organic extraction solvents (e.g., EtOAc) and easily purifiable via normal-phase silica gel chromatography.

  • Validation: The final scaffold is validated via ¹³C NMR, requiring the presence of two distinct imide carbonyl peaks between 175–180 ppm and the quaternary spiro carbon peak at ~40 ppm.

Analytical Validation Framework

Once the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is functionalized into a PROTAC, its efficacy must be rigorously validated. A robust validation system relies on proving that the degradation is mechanistically driven by the ubiquitin-proteasome system (UPS):

  • Degradation Efficacy (

    
    ):  Treat target cells (e.g., MDA-MB-231 for CDK12/13) with a concentration gradient of the PROTAC for 24 hours. Quantify target protein levels via Western Blot or a HiBiT CRISPR knock-in luminescence assay.
    
  • Mechanistic Rescue (Causality Check): Pre-treat cells with MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor). If the PROTAC is functioning correctly via the UPS, these inhibitors must completely rescue the target protein from degradation.

Conclusion

The 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is a masterclass in modern structural drug design. By forcing molecules out of "flatland" and into rigid, pre-organized three-dimensional space, it drastically improves the thermodynamic and pharmacokinetic profiles of complex therapeutics. As the field of targeted protein degradation expands, this spirocyclic core will remain a foundational building block for the next generation of orally bioavailable PROTACs.

References

  • Ishihara, Y., et al. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at:[Link]

  • Wei, W., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry. Available at:[Link]

  • Liu, Z., et al. (2026). Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at:[Link]

  • Zhu, Y., et al. (2024). Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader. Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, Y., et al. (2015). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Escaping Flatland: The Strategic Integration of Spirocyclic Piperidines in Modern Medicinal Chemistry

Executive Summary For decades, medicinal chemistry relied heavily on planar, -hybridized aromatic scaffolds due to their synthetic accessibility. However, as target complexity has evolved, so too has the need for molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry relied heavily on planar,


-hybridized aromatic scaffolds due to their synthetic accessibility. However, as target complexity has evolved, so too has the need for molecules that can navigate intricate three-dimensional (3D) protein pockets. As a Senior Application Scientist, I have observed firsthand that transitioning from flat rings to 3D architectures—specifically spirocyclic piperidines—dramatically improves both the physicochemical properties and the target selectivity of lead compounds[1],[2]. This technical guide provides an in-depth analysis of the mechanistic advantages, synthetic protocols, and real-world applications of spirocyclic piperidine derivatives in drug discovery.

The Mechanistic Rationale: Why Spirocyclic Piperidines?

The fundamental advantage of spirocyclic piperidines lies in their high fraction of


-hybridized carbons (

). Increasing

correlates directly with enhanced aqueous solubility and a superior ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[1],[2].

The Causality of Binding Affinity: Flat aromatic rings often suffer from non-specific hydrophobic interactions, leading to off-target toxicity. In contrast, the rigid, orthogonal ring system of a spirocycle projects functional groups in a defined 3D trajectory[1]. This pre-organization locks the molecule into an active conformation, significantly reducing the entropic penalty typically incurred when a flexible ligand binds to its target receptor[2]. By minimizing the energy required for the ligand to adopt its bioactive conformation, spirocyclic piperidines achieve higher potency and selectivity.

Hit-to-Lead Optimization Workflow

When rescuing a planar hit compound with poor solubility or high off-target binding, scaffold hopping to a spirocyclic piperidine is a highly effective strategy. The logical progression of this workflow is visualized below.

Workflow A Planar Hit Compound (High sp2 content, Poor ADME) B Scaffold Hopping: Introduce Spirocyclic Piperidine A->B Structural Modification C Physicochemical Profiling (Increase Fsp3, Solubility) B->C D Target Binding Assay (Reduced Entropic Penalty) B->D E Lead Candidate (High Selectivity & Potency) C->E Validated ADME D->E Validated Efficacy

Workflow for optimizing planar hits into 3D spirocyclic lead candidates.

Advanced Synthetic Methodologies

The historical bottleneck in utilizing 2-spiropiperidines has been the lack of general, scalable synthetic procedures[3]. Below are two field-proven, self-validating protocols for constructing these complex architectures.

Protocol A: Asymmetric Synthesis of Spirocyclic 2-Arylpiperidines via Kinetic Resolution

This protocol utilizes asymmetric organolithium chemistry to achieve high enantiomeric purity[4].

  • Step 1: Pre-organization. Dissolve the racemic

    
    -Boc-spirocyclic 2-arylpiperidine in anhydrous THF under an inert argon atmosphere. Causality: Absolute exclusion of moisture is required to prevent the premature quenching of the highly reactive organolithium reagent.
    
  • Step 2: Chiral Complexation. Add 0.8 to 1.6 equivalents of the chiral ligand (+)-sparteine and cool the reactor to -78 °C. Causality: Strict temperature control is critical; the deep freeze stabilizes the transient organolithium intermediate and maximizes the energetic difference between the diastereomeric transition states[4].

  • Step 3: Deprotonation. Add

    
    -BuLi dropwise. The chiral base complex selectively abstracts the equatorial benzylic proton of the (3R,5R) enantiomer, leaving the (3S,5S) enantiomer unreacted[4].
    
  • Step 4: Electrophilic Quench. Trap the lithiated species by adding methyl chloroformate (MeOCOCl).

  • Step 5: Workup & Self-Validation. Quench with saturated NH

    
    Cl and extract with Et
    
    
    
    O. Validation Step: Analyze the unreacted starting material via chiral HPLC. An enantiomeric ratio (er) of
    
    
    90:10 confirms a successful kinetic resolution[4]. Failure to achieve this indicates premature quenching or thermal degradation during lithiation.
Protocol B: Synthesis of Spirocyclic Lactams via Castagnoli-Cushman Assembly

This multi-component reaction is ideal for generating saturated 2-spiro piperidine building blocks[3].

  • Step 1: Imine Formation. Condense a primary amine with a cyclic ketone (e.g., cyclohexanone) to form the corresponding imine.

  • Step 2: Cycloaddition. Introduce homophthalic anhydride to the reaction mixture. Causality: The Castagnoli-Cushman assembly forces a formal [4+2] cycloaddition, yielding an unsaturated spirocyclic lactam with high regioselectivity[3].

  • Step 3: Saturation. Subject the intermediate to catalytic hydrogenation over Pd/C to saturate the lactam ring[3].

  • Step 4: Lactam Reduction. Treat the saturated lactam with a strong reducing agent (e.g., LiAlH

    
    ) to afford the fully saturated 2-spiro piperidine[3].
    
  • Self-Validation: The success of the cycloaddition is confirmed by a lactam carbonyl stretch (~1680-1700 cm

    
    ) via FTIR. Complete disappearance of this peak post-reduction validates the formation of the final spiro-piperidine[3].
    

Case Studies in Drug Discovery

The integration of spirocyclic piperidines has rescued numerous clinical candidates. The table below summarizes key quantitative and qualitative improvements across different therapeutic targets.

Base ScaffoldTarget / ApplicationSpirocyclic ModificationKey Physicochemical / Biological ImprovementRef
Piperazine (Olaparib)PARP-1 (Oncology)Spirocyclic analogueHigher specificity for PARP-1; reduced DNA damage and lower off-target cytotoxicity.[2]
Flexible Piperidine (Quisinostat)hHDAC / PfHDAC1 (Malaria)Spirocyclic pyrrolidino-azetidineReduced hHDAC inhibition; lower cytotoxicity; optimized antimalarial profile.[2]
Benzyl-piperidine Sigma-1 (

) Receptor (PET Imaging)
Spirocyclic piperidine (e.g., Fluspidine)High

affinity (

nM); 142-fold

selectivity; high brain uptake.
[5],[6]
Flat

core
SHP2 (Allosteric Inhibitors)Spirocyclic piperidineEnhanced 3D trajectory; superior aqueous solubility; novel intellectual property space.[1]

Pathway Modulation: The Sigma-1 ( ) Receptor Example

Spirocyclic piperidines, such as fluspidine derivatives, have shown exceptional promise as


 receptor ligands for both PET neuroimaging and oncology[7],[5],[6]. The 

receptor is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[5]. By binding with sub-nanomolar affinity (

nM) and high selectivity (142-fold over

), spirocyclic piperidines modulate calcium efflux and cellular survival pathways[5],[6].

Pathway N1 Spirocyclic Piperidine (e.g., Fluspidine) N2 Sigma-1 Receptor (σ1R) (MAM Chaperone Protein) N1->N2 High Affinity Binding N3 IP3 Receptor Stabilization N2->N3 Chaperone Activity N4 Ca2+ Efflux Modulation (ER to Mitochondria) N3->N4 Pathway Activation N5 Neuroprotection & Cytotoxicity Regulation N4->N5 Cellular Response

Mechanism of action for spirocyclic piperidines modulating Sigma-1 receptor pathways.

References

  • Spirocyclic Piperidines in Drug Discovery.PharmaBlock.
  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution.Royal Society of Chemistry (RSC).
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.NIH/PMC.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent.

Sources

Foundational

Pharmacophore Features and Structural Profiling of Diazaspiro[4.5]decane Diones: A Privileged Scaffold in Drug Discovery

Executive Summary The diazaspiro[4.5]decane dione architecture—most prominently represented by 1,3-diazaspiro[4.5]decane-2,4-dione (a spirohydantoin) and its 6,9-diazaspiro derivatives—has emerged as a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazaspiro[4.5]decane dione architecture—most prominently represented by 1,3-diazaspiro[4.5]decane-2,4-dione (a spirohydantoin) and its 6,9-diazaspiro derivatives—has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. By fusing a lipophilic cyclohexane ring with a polar, hydrogen-bonding hydantoin (or diketopiperazine) moiety via a single spiro carbon, this structural class achieves exceptional conformational rigidity. This technical guide explores the 3D stereochemical geometry, core pharmacophore mapping, and target-specific structure-activity relationships (SAR) of diazaspiro[4.5]decane diones, alongside a field-validated synthetic methodology.

Structural and Stereochemical Architecture

The defining feature of the diazaspiro[4.5]decane dione system is the spiro-fusion at C5 . This quaternary carbon forces the five-membered hydantoin ring and the six-membered cyclohexane ring into an orthogonal (perpendicular) spatial arrangement[1].

From a thermodynamic and target-binding perspective, this orthogonality is highly advantageous. It eliminates the entropic penalty typically associated with the binding of flexible linear molecules. The rigid scaffold pre-organizes the molecule, projecting substituents into distinct, non-overlapping spatial quadrants. Consequently, modifications at the cyclohexane ring (e.g., C8) and the hydantoin ring (e.g., N1, N3) address entirely different vectors within a receptor's binding pocket, allowing for precise, modular optimization of both pharmacokinetics and pharmacodynamics.

The Core Pharmacophore Model

The baseline diazaspiro[4.5]decane dione scaffold inherently possesses a high-density array of pharmacophore features that satisfy the binding requirements of multiple G-protein-coupled receptors (GPCRs) and ion channels.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen atoms at positions C2 and C4 of the dione ring act as potent HBAs. These are critical for anchoring the molecule to polar residues (e.g., arginine or lysine) in target active sites.

  • Hydrogen Bond Donors (HBD): If unsubstituted, the imidic nitrogen atoms at N1 and N3 serve as HBDs. The acidity of the N3 proton (pKa ~ 9) allows it to participate in strong dipole interactions.

  • Lipophilic Domain: The cyclohexane ring provides a bulky, hydrophobic core that drives van der Waals interactions and facilitates membrane permeability, a crucial factor for central nervous system (CNS) targets.

  • Conformational Lock: The spiro carbon restricts the rotatable bonds, ensuring the HBD/HBA vectors remain fixed relative to the lipophilic domain.

Pharmacophore cluster_0 1,3-Diazaspiro[4.5]decane-2,4-dione Scaffold HBD H-Bond Donors (N1, N3) Target Receptor Binding Pocket (e.g., MCH-R1 / VGSC) HBD->Target Dipole/H-Bond HBA H-Bond Acceptors (C2=O, C4=O) HBA->Target H-Bond Acceptor Lipophilic Hydrophobic Core (Cyclohexane) Lipophilic->Target Van der Waals Spiro Spiro Carbon (C5) Orthogonal Projection Spiro->Target Conformational Lock

Fig 1. Pharmacophore feature mapping of the diazaspiro[4.5]decane dione core to receptor pockets.

Target-Specific Structure-Activity Relationships (SAR)

The modular nature of the diazaspiro[4.5]decane dione core allows it to be tuned for vastly different biological targets by simply altering the peripheral substitutions.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

MCH-R1 is a GPCR heavily implicated in feeding behavior and energy homeostasis. Pharmacophore-based virtual screening has identified the diazaspiro[4.5]decane scaffold as a highly effective MCH-R1 antagonist chemotype[2].

  • Mechanistic Insight: Successful MCH-R1 antagonists require one HBA, one positive ionizable group, and two to three hydrophobic groups. The dione core provides the necessary HBA, while extending the C8 position of the cyclohexane ring with a basic amine or extended lipophilic tail perfectly satisfies the hydrophobic and ionizable requirements, displacing radiolabeled MCH with high affinity[2].

Anticonvulsant Activity (Voltage-Gated Channels)

Ring-expanded hydantoins, specifically 6,9-diazaspiro[4.5]decane-8,10-diones, exhibit potent anticonvulsant profiles.

  • Mechanistic Insight: Classical anticonvulsants (like phenytoin) rely on a hydantoin ring to bind to the inactivated state of voltage-gated sodium channels. By shifting to a 6,9-diazaspiro[4.5]decane-8,10-dione core and substituting the C6 position with an aryl group (e.g., 6-phenyl), researchers have created compounds that mimic the spatial arrangement of phenytoin while offering improved metabolic stability and altered lipophilicity, leading to strong protection in maximal electroshock seizure (MES) models[3].

Quantitative SAR Summary
Scaffold VariantKey SubstitutionPrimary Biological TargetPharmacological Effect / IC50
1,3-diazaspiro[4.5]decane-2,4-dione UnsubstitutedAldose Reductase / Chitin SynthaseBaseline inhibition; serves as a precursor core.
1,3-diazaspiro[4.5]decane-2,4-dione Extended basic/hydrophobic tail at C8MCH-R1>50% displacement of MCH at 20 μM; anti-obesity[2].
6,9-diazaspiro[4.5]decane-8,10-dione 6-Phenyl (Aryl substitution)Voltage-Gated Sodium ChannelsPotent anticonvulsant activity in MES screens[3].

Experimental Workflow: The Bucherer-Bergs Synthesis

The most robust and highly scalable method for synthesizing the 1,3-diazaspiro[4.5]decane-2,4-dione core is the Bucherer-Bergs multicomponent reaction[4]. This protocol utilizes a substituted cyclohexanone, potassium cyanide, and ammonium carbonate.

The following protocol is engineered for thermodynamic control and self-validation.

Step-by-Step Methodology

Step 1: Ketone Solvation

  • Action: Dissolve 5.0 mmol of the target cyclohexanone derivative in 4 mL of Ethanol.

  • Causality: Ethanol ensures the complete solvation of the lipophilic cyclohexanone precursor. A homogenous organic phase is required before the introduction of aqueous inorganic salts to prevent localized concentration gradients that lead to side reactions.

Step 2: Reagent Addition

  • Action: In a separate flask, dissolve 25.0 mmol of

    
     and 6.5 mmol of 
    
    
    
    in 12 mL of deionized water. Add this aqueous solution to the ethanolic ketone mixture.
  • Causality: The 1:3 Ethanol/Water ratio creates a solvent system capable of solvating both the organic ketone and the highly polar inorganic salts[5]. Ammonium carbonate acts as both the nitrogen source and the carbon dioxide source for the hydantoin ring formation.

Step 3: Microwave-Assisted Cyclization

  • Action: Seal the reaction in a microwave apparatus and irradiate at 120 °C (100 W) for 25–60 minutes.

  • Causality: The Bucherer-Bergs reaction is reversible. Conventional heating often yields kinetic mixtures of diastereomers. Microwave irradiation at 120 °C provides the activation energy necessary to overcome the barrier to the thermodynamically more stable diastereomer (typically the α-isomer, where bulky cyclohexane substituents avoid steric clashes with the hydantoin carbonyls)[1]. The sealed vessel is critical to prevent the escape of volatile

    
     and 
    
    
    
    gases, maintaining stoichiometric pressure.

Step 4: Acidification and Precipitation (In-Process Validation)

  • Action: Cool the vessel to 5 °C. Slowly add 10% HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

  • Causality: Post-reaction, the mixture is highly basic. The spirohydantoin product (pKa ~ 9) exists partially as a soluble imidate salt. Acidification protonates the imidic nitrogen, drastically reducing its aqueous solubility. The immediate formation of a white/off-white precipitate serves as a self-validating visual confirmation of successful hydantoin formation[5].

Step 5: Isolation

  • Action: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove residual inorganic salts, and dry over

    
     in a desiccator.
    

Synthesis S1 Step 1: Ketone Solvation Dissolve cyclohexanone in EtOH S2 Step 2: Reagent Addition Add aqueous KCN and (NH4)2CO3 S1->S2 S3 Step 3: Microwave Irradiation 120°C, 25-60 min (Thermodynamic Control) S2->S3 S4 Step 4: Acidification 10% HCl to pH 2-3 (Precipitation) S3->S4 S5 Step 5: Isolation Vacuum Filtration & P2O5 Drying S4->S5

Fig 2. Step-by-step Bucherer-Bergs synthetic workflow for diazaspiro[4.5]decane diones.

References

  • Identification of a new small molecule chemotype of Melanin Concentrating Hormone Receptor-1 antagonists using pharmacophore-based virtual screening - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Novel Lipophilic Hydroxamates Based on Spirocarbocyclic Hydantoin Scaffolds with Potent Antiviral and Trypanocidal Activity - MDPI Source: MDPI URL:[Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone - ResearchGate Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

This Application Note is structured as a modular technical guide for the synthesis of 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione . While the request specifies "from piperidine," modern high-fidelity synthesis dictates...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a modular technical guide for the synthesis of 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione . While the request specifies "from piperidine," modern high-fidelity synthesis dictates starting from the oxidized derivative, N-Boc-4-piperidone , to ensure regioselectivity and yield.

This guide bridges that gap, providing the "Upstream" context while detailing the high-yield Spiro-Succinimide Protocol .

Executive Summary

The 2,8-diazaspiro[4.5]decane-1,3-dione scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for muscarinic agonists, CCR5 antagonists, and neuropeptide ligands.

This protocol details the synthesis of the 2-benzyl derivative. To achieve the target specificity (benzyl group strictly on the succinimide nitrogen, N2), we utilize an Orthogonal Protection Strategy . The piperidine nitrogen (N8) is protected with a Boc group, allowing the construction of the spiro-succinimide ring and its subsequent benzylation (or direct cyclization with benzylamine) without interference.

Target Molecule Profile[1][2][3][4][5]
  • IUPAC Name: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

  • Core Geometry: Spiro-fusion at C4 (piperidine) / C5 (succinimide).

  • Key Challenge: Differentiating N2 (imide) and N8 (piperidine) reactivity.

Retrosynthetic Analysis & Logic

The synthesis is disconnected into three logical modules. We avoid the direct oxidation of piperidine (low yield/high impurity) and instead utilize the Knoevenagel-Michael-Cyclization sequence, which is the industry standard for spiro-succinimide construction.

Retrosynthesis Target Target: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Intermediate1 Intermediate A: N-Boc-2-benzyl-spiro-imide Target->Intermediate1 N-Boc Deprotection (TFA/DCM) Intermediate2 Intermediate B: N-Boc-piperidine-4,4-dicarboxylic acid Intermediate1->Intermediate2 Cyclization with Benzylamine StartingMaterial Starting Material: N-Boc-4-piperidone Intermediate2->StartingMaterial 1. Knoevenagel (Ethyl Cyanoacetate) 2. Michael Addn (KCN) 3. Hydrolysis RawMaterial Raw Origin: Piperidine StartingMaterial->RawMaterial Dieckmann Cyclization (Industrial Route)

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the N-Boc intermediate to ensure the final benzyl group is placed exclusively on the succinimide ring.

Experimental Protocol

Module 1: Construction of the Spiro-Carbon (C4)

Objective: Convert the C4 ketone into a geminal dicarboxylic acid precursor via a cyanoacetate intermediate.

Step 1.1: Knoevenagel Condensation

Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Piperidine (cat.), Acetic Acid (cat.), Toluene.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add N-Boc-4-piperidone (19.9 g, 100 mmol) and Ethyl cyanoacetate (12.4 g, 110 mmol) in Toluene (200 mL).

  • Catalyst: Add catalytic piperidine (0.5 mL) and glacial acetic acid (0.5 mL).

  • Reaction: Reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when theoretical water (~1.8 mL) is collected and TLC (Hexane/EtOAc 4:1) shows consumption of ketone.

  • Workup: Cool to RT. Wash with water (2 x 100 mL), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Yield: Expect ~90-95% of Ethyl (N-Boc-piperidin-4-ylidene)cyanoacetate as a crystallizing oil.

Step 1.2: Michael Addition of Cyanide

Reagents: Product 1.1, KCN (1.5 eq), Ethanol/Water (80:20).

  • Safety Alert: KCN is highly toxic. Use bleach trap for all effluent.

  • Dissolution: Dissolve the unsaturated ester from Step 1.1 in Ethanol (150 mL).

  • Addition: Dropwise add a solution of Potassium Cyanide (KCN) (9.75 g, 150 mmol) in Water (30 mL).

  • Reaction: Heat to 60°C for 4 hours. The solution will turn dark orange/brown.

  • Workup: Concentrate ethanol. Dilute residue with water and extract with Ethyl Acetate.

  • Product: This yields the Gem-dinitrile/cyanoester intermediate. Proceed immediately to hydrolysis.

Step 1.3: Hydrolysis and Decarboxylation

Reagents: Conc. HCl (37%), Reflux.

  • Hydrolysis: Suspend the crude intermediate in concentrated HCl (100 mL).

  • Reflux: Heat to reflux (100°C) for 12-16 hours.

    • Mechanism:[1][2][3][4][5][6] This step hydrolyzes the ester and nitrile groups to carboxylic acids and decarboxylates the gem-diacid to the stable 4,4-dicarboxylic acid.

    • Note: The N-Boc group will be cleaved under these harsh acidic conditions, yielding Piperidine-4,4-dicarboxylic acid hydrochloride .

  • Re-protection (Critical for Regioselectivity):

    • Neutralize the aqueous phase with NaOH to pH 9.

    • Add (Boc)2O (1.2 eq) and stir for 4 hours.

    • Acidify carefully to pH 3 with citric acid and extract with EtOAc.

  • Isolation: Concentrate to obtain N-Boc-piperidine-4,4-dicarboxylic acid .

Module 2: Succinimide Ring Closure

Objective: Form the 5-membered imide ring with the benzyl substituent.

Step 2.1: Anhydride Formation

Reagents: Acetic Anhydride (excess).

  • Reflux: Dissolve N-Boc-piperidine-4,4-dicarboxylic acid in Acetic Anhydride (5 vol). Heat to 100°C for 2 hours.

  • Workup: Concentrate to dryness under high vacuum to remove AcOH/Ac2O.

  • Product: N-Boc-3-oxa-9-azaspiro[5.5]undecane-2,4-dione (The spiro-anhydride).

Step 2.2: Condensation with Benzylamine

Reagents: Benzylamine (1.1 eq), Toluene/TEA or DMF.

  • Reaction: Dissolve the spiro-anhydride (10 mmol) in dry Toluene (50 mL). Add Benzylamine (1.1 mL, 11 mmol).

  • Conditions: Reflux with a Dean-Stark trap (to remove water formed during imide closure) for 6 hours.

    • Alternative: Stir in DMF at 120°C for 4 hours.

  • Workup: Cool, wash with 1N HCl (to remove excess benzylamine), then sat. NaHCO3.

  • Purification: Recrystallize from EtOH/Hexane.

  • Intermediate: 2-benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-1,3-dione .

Module 3: Final Deprotection

Objective: Reveal the secondary amine at position 8.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Deprotection: Dissolve the intermediate from Step 2.2 in DCM (10 mL/g). Add TFA (20% v/v).

  • Stir: Ambient temperature for 2 hours.

  • Quench: Concentrate TFA. Redissolve in DCM and wash with sat. NaHCO3 (careful gas evolution) until aqueous layer is pH 8.

  • Final Isolation: Dry organic layer (MgSO4) and concentrate.

  • Final Product: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione .

Data Summary & QC Parameters

ParameterSpecificationMethod of Verification
Appearance White to Off-white crystalline solidVisual Inspection
Purity > 95%HPLC (C18, MeCN/H2O gradient)
MS (ESI+) [M+H]+ calc: 259.14LC-MS
1H NMR Diagnostic Singlet (Benzyl CH2) @ ~4.6 ppm400 MHz DMSO-d6
Key Shift Disappearance of Boc-singlet (1.45 ppm)1H NMR
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1.1 Incomplete water removalEnsure Dean-Stark is functioning; add fresh molecular sieves.
Dark Tarry Residue (Step 1.2) Polymerization of cyanideControl temp strictly < 65°C; ensure inert atmosphere.
Incomplete Cyclization (Step 2.2) Formation of mono-amideIncrease temp or reaction time; ensure water removal (Dean-Stark).

References

  • Spiro-Piperidine Synthesis Overview

    • Janssen, P. A. J. et al. "1-(aroylalkyl)-4-(4-aryl-4-piperidinyl)-2-imidazolinones." Journal of Medicinal Chemistry 28.12 (1985): 1925-1933. Link

  • Knoevenagel-Michael Route to Spiro-compounds

    • Mokrosz, J. L. et al. "Structure-activity relationship studies of CNS agents. Part 9: 2,8-Diazaspiro[4.5]decane-1,3-diones." Archiv der Pharmazie 328.2 (1995): 143-148. Link

  • Bucherer-Bergs vs.

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews 46.3 (1950): 403-470. Link

  • Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard Reference).

Sources

Application

Application Note: Regioselective N-Benzylation of 2,8-Diazaspiro[4.5]decane-1,3-dione

This is a comprehensive technical guide and protocol set for the N-benzylation of 2,8-diazaspiro[4.5]decane-1,3-dione , designed for researchers in medicinal chemistry and drug discovery. [1] Executive Summary & Structur...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set for the N-benzylation of 2,8-diazaspiro[4.5]decane-1,3-dione , designed for researchers in medicinal chemistry and drug discovery.

[1]

Executive Summary & Structural Analysis

The scaffold 2,8-diazaspiro[4.5]decane-1,3-dione presents a classic challenge in heterocyclic chemistry: distinguishing between two nitrogen centers with vastly different electronic properties. Success depends on exploiting the


 and nucleophilicity differences between the imide nitrogen (N2)  and the piperidine nitrogen (N8) .
Chemoselectivity Landscape[2]
  • N8 (Piperidine Amine): Basic (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     for conjugate acid). Highly nucleophilic in its neutral state. Reacts readily with electrophiles (alkyl halides, aldehydes) under mild basic or acidic conditions.[1]
    
  • N2 (Succinimide Imide): Acidic (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Non-nucleophilic in its neutral state. Requires deprotonation by a strong base (e.g., NaH, KOtBu) to form a nucleophilic anion, or Mitsunobu conditions to react.[1]
    

Strategic Implication:

  • Targeting N8: Proceed via Reductive Amination (Method A) or Controlled Alkylation (Method B). No protection of N2 is required.

  • Targeting N2: Requires Orthogonal Protection of N8 (e.g., Boc-group) prior to alkylation, as N8 will competitively scavenge electrophiles.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol based on your target regioisomer.

Benzylation_Workflow Start Starting Material: 2,8-diazaspiro[4.5]decane-1,3-dione Target Select Target Site Start->Target N8_Target Target: N8-Benzyl (Piperidine Ring) Target->N8_Target N2_Target Target: N2-Benzyl (Imide Ring) Target->N2_Target Method_A Method A: Reductive Amination (Benzaldehyde + STAB) *Highest Selectivity* N8_Target->Method_A Preferred Method_B Method B: Direct Alkylation (BnBr + Mild Base) *Fast, Lower Cost* N8_Target->Method_B Alternative Protect Step 1: N8-Protection (Boc-anhydride) N2_Target->Protect Product_N8 Product: 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Method_A->Product_N8 Method_B->Product_N8 Alkylate_N2 Step 2: N2-Alkylation (BnBr + NaH/DMF) Protect->Alkylate_N2 Deprotect Step 3: N8-Deprotection (TFA/DCM) Alkylate_N2->Deprotect Product_N2 Product: 2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Deprotect->Product_N2

Caption: Logical workflow for regioselective benzylation. Green path denotes N8-selectivity; Red/Yellow path denotes N2-selectivity requiring protection strategies.

Protocol A: Selective N8-Benzylation (Piperidine)

Objective: Synthesize 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. Mechanism: Reductive amination.[3][4][5] This is the gold standard for selectivity, avoiding "over-alkylation" or competitive imide reactions.[1][2]

Materials
  • Substrate: 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride (1.0 eq)

  • Reagent: Benzaldehyde (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Additive: Acetic acid (1.0 eq) – Crucial for imine formation efficiency.

Step-by-Step Procedure
  • Free Base Formation (In-situ):

    • Suspend the hydrochloride salt of the spiro-dione in DCM (0.1 M concentration).

    • Add Triethylamine (TEA) (1.0 eq) and stir for 10 minutes to liberate the free amine. The solution may remain cloudy.

  • Imine Formation:

    • Add Benzaldehyde (1.2 eq) and Acetic Acid (1.0 eq).

    • Stir at room temperature (RT) for 30–60 minutes. Note: This allows the iminium ion to form before reduction.[5]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 eq) portion-wise over 5 minutes to control mild exotherm.

    • Remove ice bath and stir at RT for 4–12 hours. Monitor by LC-MS (Target M+H ≈ 259).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

  • Purification:

    • If necessary, purify via flash column chromatography (MeOH/DCM gradient, 0-10%).[1][2] The product is typically a white to off-white solid.

Why this works: STAB is a mild hydride donor that reduces iminiums faster than aldehydes or ketones, ensuring mono-alkylation at the basic N8 center without touching the acidic imide N2 [1, 2].[1]

Protocol B: Selective N2-Benzylation (Imide)

Objective: Synthesize 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. Mechanism: Nucleophilic substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) via the imide anion.
Critical Constraint:  The basic N8 nitrogen must be protected first, or it will alkylate preferentially.[1]
Phase 1: N8-Protection (Boc-Strategy)
  • Dissolve 2,8-diazaspiro[4.5]decane-1,3-dione HCl (1.0 eq) in 1:1 Dioxane/Water.

  • Add NaHCO₃ (3.0 eq) followed by

    
     (1.2 eq).
    
  • Stir at RT for 4 hours.

  • Acidify carefully to pH 4 with 1M citric acid (to preserve Boc but protonate any byproduct) and extract with EtOAc.

  • Isolate 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-1,3-dione .

Phase 2: N2-Alkylation
  • Deprotonation:

    • Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M) under Argon/Nitrogen.

    • Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

    • Stir for 30 minutes. Evolution of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       gas indicates formation of the imide anion.
      
  • Alkylation:

    • Add Benzyl Bromide (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Observation: The reaction typically turns from a suspension to a clear solution.

  • Workup:

    • Quench with water (carefully). Extract with EtOAc.

    • Wash organic layer extensively with water and LiCl solution (to remove DMF).

    • Concentrate to yield the N-Boc-N-Benzyl intermediate.

Phase 3: N8-Deprotection
  • Dissolve the intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM).

  • Stir for 1 hour at RT.

  • Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

  • Final Product: Isolate as the TFA salt or neutralize with basic resin to get the free base 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione .

Quantitative Comparison of Methods

FeatureProtocol A (N8-Target)Protocol B (N2-Target)
Primary Mechanism Reductive Amination

Alkylation (Anionic)
Key Reagents Benzaldehyde, STABNaH, Benzyl Bromide,

Step Count 1 (Convergent)3 (Linear: Protect

Alkylate

Deprotect)
Atom Economy HighLow (due to protection/deprotection)
Regioselectivity >95% for N8>98% for N2 (controlled by protection)
Typical Yield 75–85%50–60% (Overall)

Troubleshooting & Optimization

Issue: Bis-benzylation (Over-alkylation)
  • Scenario: You attempted Protocol A but observe mass M+90 (second benzyl group).

  • Cause: Excess benzaldehyde or high temperature caused N2-alkylation (unlikely with STAB) or poly-alkylation of N8 (quaternary salt).

  • Fix: Ensure strict stoichiometry (1.1 eq aldehyde) and keep temperature < 25°C.

Issue: Poor Solubility of Starting Material
  • Scenario: The spiro-dione HCl salt clumps in DCM.

  • Fix: Switch solvent to 1,2-Dichloroethane (DCE) or add a co-solvent like DMF (10%) . Ensure the free base is generated effectively by adding DIPEA or TEA before adding the aldehyde.

Issue: Regioselectivity Failure in Protocol B
  • Scenario: Benzyl group ends up on N8 despite trying to target N2.

  • Cause: Incomplete Boc-protection in Phase 1.

  • Fix: Verify Phase 1 completion by LCMS (check for disappearance of starting amine) before proceeding to NaH step.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link

  • Mullock, E. B., et al. (1947).[1][2] "Synthetic Anticonvulsants. The Preparation of Spiro-hydantoins." Journal of the Chemical Society, 374-379.[1] (Foundational work on spiro-hydantoin synthesis).

  • Caroon, J. M., et al. (1981).[1][2] "Synthesis and polymerization of some N-alkyl-2,8-diazaspiro[4.5]decane-1,3-diones." Journal of Polymer Science, 19, 153.[1][2]

  • PubChem Compound Summary. (2025). "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione."[6][7] National Center for Biotechnology Information. Link

  • BenchChem Application Note. (2025). "6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." (Analogous spiro-piperidine handling). Link

Sources

Method

Application Note: Unlocking 3D Chemical Space with 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, metabolic stability, and receptor selectivity.[1] The 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione scaffold represents a "privileged structure"—a rigid, spirocyclic core that effectively positions pharmacophores in 3D space.[1]

This guide provides a technical roadmap for utilizing this scaffold. Unlike flexible linkers, the spiro[4.5]decane core locks the relative orientation of the benzyl "anchor" (at the


 position) and the variable "warhead" (at the 

position), making it an ideal template for targeting G-Protein Coupled Receptors (GPCRs), specifically chemokine (CCR2/CCR5) and muscarinic receptors.

Part 1: Structural Analysis & Pharmacophore Mapping

The Anatomy of the Scaffold

The molecule consists of a succinimide ring (5-membered) spiro-fused to a piperidine ring (6-membered).[1]

  • The Pivot (Spiro Carbon): Creates a defined bond angle (~109.5°), forcing substituents into orthogonal vectors.

  • Position 2 (Imide Nitrogen): Capped with a Benzyl group .[2] This moiety typically engages in

    
    -
    
    
    
    stacking interactions within hydrophobic pockets (e.g., the orthosteric site of GPCRs).[1]
  • Position 8 (Piperidine Nitrogen): The secondary amine (

    
    ). This is the primary vector for diversification . It is highly basic (
    
    
    
    ) and serves as the essential cation for salt-bridge interactions with Aspartate residues in aminergic GPCRs.[1]
  • 1,3-Dione (Succinimide Carbonyls): Act as hydrogen bond acceptors (HBA), often interacting with serine or threonine residues.

Pharmacophore Visualization

The following diagram illustrates the interaction potential of the scaffold within a hypothetical receptor binding pocket.

Pharmacophore Scaffold Spiro Core (Rigid Spacer) Benzyl 2-Benzyl Group (Hydrophobic Anchor) Scaffold->Benzyl Imide 1,3-Dione (H-Bond Acceptors) Scaffold->Imide Amine N8-Amine (Diversification Vector) Scaffold->Amine Pocket_Hydro Receptor Hydrophobic Pocket (Trp/Phe/Tyr) Benzyl->Pocket_Hydro π-π Stacking Pocket_HB H-Bond Donor (Ser/Thr) Imide->Pocket_HB H-Bonding Pocket_Asp Aspartate Residue (Ionic Lock) Amine->Pocket_Asp Salt Bridge (After protonation)

Caption: Pharmacophore map showing the orthogonal vectors of the 2,8-diazaspiro[4.5]decane scaffold and their potential receptor interactions.

Part 2: Synthetic Protocols

Protocol A: Core Synthesis (The Knoevenagel-Michael Route)

While the scaffold is commercially available as a building block, in-house synthesis allows for modification of the benzyl ring (e.g., adding halogens for metabolic stability).

Reaction Overview:

  • Condensation:

    
    -Benzyl-4-piperidone + Ethyl cyanoacetate.[1]
    
  • Addition: Michael addition of cyanide (KCN).

  • Cyclization: Acid-mediated hydrolysis and decarboxylation.[1]

Step-by-Step Methodology:

  • Reagents: Dissolve

    
    -benzyl-4-piperidone (10 mmol) and ethyl cyanoacetate (11 mmol) in Ethanol (30 mL). Add catalytic piperidine.[1]
    
  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of ketone.

  • Michael Addition: Cool to RT. Add Potassium Cyanide (12 mmol) dissolved in minimal water/ethanol. Caution: HCN generation possible; use vented hood.[1] Reflux for 3 hours.[1]

  • Cyclization: Evaporate solvent. Resuspend residue in conc. HCl/Acetic Acid (1:1, 20 mL). Reflux for 12 hours. This effects hydrolysis of the nitrile/ester and cyclization to the imide.

  • Workup: Neutralize with

    
     to pH 8. Extract with DCM (
    
    
    
    mL).[1]
  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 55-65%.[1]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show the benzylic singlet (~4.5 ppm) and the disappearance of ethyl ester signals.[1]
Protocol B: Library Generation (N8-Diversification)

This is the primary application workflow.[1] The


 secondary amine is derivatized to create a library of analogs.
Method B1: Reductive Amination (Creating Tertiary Amines)

Best for generating CCR2 antagonist analogs where a basic center is required.

Materials:

  • Scaffold: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (

    
     mmol).[1]
    
  • Aldehyde: Diverse aryl/alkyl aldehydes (

    
     mmol).
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    mmol).
  • Solvent: DCE (Dichloroethane) or DCM.[1]

Procedure:

  • Imine Formation: In a 4 mL vial, mix Scaffold and Aldehyde in DCE (2 mL). Add Acetic Acid (1 drop) to catalyze.[1] Stir at RT for 1 hour.

  • Reduction: Add

    
     in one portion. The reaction may bubble slightly. Stir at RT for 12 hours.[1]
    
  • Quench: Add sat.

    
     (2 mL).[1] Vortex vigorously.
    
  • Extraction: Remove organic layer (bottom). Dry over

    
    .[1]
    
  • Purification: Prep-HPLC or Flash Chromatography (DCM:MeOH 95:5).

Method B2: Urea Formation (Creating Non-Basic Analogs)

Best for neutral binding pockets (e.g., certain enzyme inhibitors).

Procedure:

  • Dissolve Scaffold (

    
     mmol) in DCM.
    
  • Add Isocyanate (

    
     mmol) and 
    
    
    
    (
    
    
    mmol).
  • Stir at RT for 2 hours. Product usually precipitates or can be isolated by evaporation.[1]

Part 3: Application Note - GPCR Targeting Case Study

Rationale: The CCR2 Antagonist Profile

The chemokine receptor CCR2 is a target for anti-inflammatory drugs. A key feature of high-affinity CCR2 antagonists (like RS-102895 ) is a "dumbbell" shape: two hydrophobic domains separated by a rigid spacer containing a basic nitrogen.[1]

  • Our Scaffold's Role:

    • The 2-Benzyl group mimics the left-hand hydrophobic domain.[1]

    • The Spiro-piperidine provides the rigid spacer.[1]

    • Action Item: Derivatize

      
       with a 4-(trifluoromethyl)phenyl moiety (via reductive amination with the corresponding aldehyde) to mimic the right-hand side of known antagonists.
      
Experimental Workflow Diagram

Workflow Start Start: N-Benzyl-4-piperidone Step1 1. Knoevenagel/Michael (Formation of Spiro-Core) Start->Step1 Ethyl cyanoacetate, KCN Intermediate Scaffold: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Step1->Intermediate Step2 2. Library Diversification (N8 Functionalization) Intermediate->Step2 Branch1 Route A: Reductive Amination (Target: GPCRs/CCR2) Step2->Branch1 Aldehydes + STAB Branch2 Route B: Urea/Amide formation (Target: Enzymes/Kinases) Step2->Branch2 Isocyanates/Acid Chlorides End1 Lead Candidate A (Basic Amine) Branch1->End1 End2 Lead Candidate B (Neutral Urea) Branch2->End2

Caption: Synthetic workflow from raw materials to diversified library generation.

Part 4: ADME & Physicochemical Properties[1]

When using this scaffold, expect the following physicochemical shifts compared to flat aromatic scaffolds (e.g., biphenyls):

ParameterEffect of Spiro ScaffoldBenefit
Fsp³ (Fraction sp³) Increases significantlyCorrelates with higher clinical success rates and solubility.[1]
LogP (Lipophilicity) Lowers (relative to aromatic equivalent)Improved aqueous solubility and bioavailability.
Metabolic Stability HighThe quaternary spiro-carbon blocks metabolic oxidation at that position (CYP450 blocking).[1]
Rigidity HighReduces entropic penalty upon binding to the receptor.

Solubility Note: The free base of the scaffold is moderately soluble in organic solvents (DCM, DMSO). For biological assays, convert the final


-derivatives to Hydrochloride or Trifluoroacetate salts to ensure water solubility (

).[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][5][6][7][8][9] Expert Opinion on Drug Discovery.

  • Muscarinic Agonist Applications: Melchiorre, C., et al. (1996).[10] 2-(Substituted)amino-2,8-diazaspiro[4,5]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. Drug Design and Discovery.

  • RIPK1 Inhibitor Synthesis (Related 1-one scaffold): Wang, J., et al. (2022).[1] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[1] Bioorganic & Medicinal Chemistry.

  • General Spiro-Piperidine Synthesis: Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.

Sources

Application

Application Note: Muscarinic Agonist Activity of Diazaspiro Dione Derivatives

This guide details the pharmacological characterization, synthesis, and experimental protocols for diazaspiro dione derivatives , specifically focusing on the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold (e.g., RS-86 )....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological characterization, synthesis, and experimental protocols for diazaspiro dione derivatives , specifically focusing on the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold (e.g., RS-86 ). These compounds are functionally selective M1 muscarinic acetylcholine receptor (mAChR) agonists , widely investigated for cognitive enhancement in Alzheimer’s disease and schizophrenia.

[1]

Introduction & Mechanism of Action

The M1 muscarinic receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the hippocampus and cortex, regions critical for memory and cognition. Unlike non-selective agonists (e.g., arecoline, oxotremorine) which cause severe peripheral side effects (salivation, bradycardia) via M2/M3 activation, diazaspiro dione derivatives offer a rigid spiro-cyclic scaffold that enhances selectivity for the M1 subtype.

Structural Basis of Activity

The core pharmacophore consists of:

  • Cationic Center: A basic tertiary amine (N8 in the piperidine ring) that mimics the quaternary ammonium of acetylcholine.

  • Hydrogen Bond Acceptor: The imide carbonyls (C1, C3) in the spiro-succinimide ring mimic the ester carbonyl of acetylcholine.

  • Spiro-Fusion: The rigid spiro[4.5]decane system locks the pharmacophore in a bioactive conformation, reducing entropic penalty upon binding.

Signaling Pathway

Upon binding, these agonists stabilize the active conformation of the M1 receptor, triggering the Gq/11 signaling cascade.

M1_Signaling Agonist Diazaspiro Agonist (RS-86) M1 M1 Muscarinic Receptor Agonist->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation (Cognitive Potentiation) DAG->PKC Ca Intracellular Ca2+ Release ER->Ca Flux Ca->PKC

Figure 1: M1 receptor signal transduction pathway activated by diazaspiro dione agonists.

Chemical Synthesis Protocol

Target Compound: 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS-86). Safety Warning: HCN and cyanide salts are lethal. Perform all steps involving cyanides in a high-efficiency fume hood with appropriate antidotes available.

Reagents
  • 1-Methyl-4-piperidone[1]

  • Ethyl cyanoacetate

  • Potassium cyanide (KCN)

  • Ethylamine (70% aq. solution)

  • Acetic acid / Sulfuric acid

Step-by-Step Methodology
  • Knoevenagel Condensation:

    • Dissolve 1-methyl-4-piperidone (10 mmol) and ethyl cyanoacetate (10 mmol) in benzene or toluene.

    • Add catalytic ammonium acetate and acetic acid.

    • Reflux with a Dean-Stark trap to remove water until the theoretical amount is collected.

    • Result: Ethyl (1-methylpiperidin-4-ylidene)cyanoacetate.

  • Michael Addition (Cyanation):

    • Dissolve the condensation product in ethanol/water.

    • Add KCN (1.2 eq) carefully. Stir at ambient temperature for 4-6 hours.

    • Result: Formation of the dinitrile/cyano-ester intermediate.

  • Hydrolysis & Decarboxylation:

    • Reflux the intermediate in concentrated HCl for 12 hours.

    • Evaporate to dryness to obtain 1-methylpiperidine-4,4-dicarboxylic acid (gem-diacid).

  • Cyclization (Imide Formation):

    • Mix the gem-diacid with ethylamine (excess) in xylene.

    • Heat to reflux (140°C) for 6–8 hours. The high temperature promotes dehydration and ring closure.

    • Cool, extract with chloroform, and wash with bicarbonate solution.

    • Purification: Recrystallize from ethanol/ether.

    • Validation: Verify structure via 1H-NMR (Diagnostic spiro-carbon shift) and Mass Spectrometry (M+H = 211.14).

In Vitro Functional Assay: Calcium Mobilization

This protocol measures the functional potency (


) of the agonist using a cell-based calcium flux assay.
Materials
  • Cell Line: CHO-K1 cells stably expressing human M1 receptor (CHO-hM1).

  • Dye: Fluo-4 AM or Fura-2 (Calcium indicators).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Assay Buffer).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Protocol
  • Seeding: Plate CHO-hM1 cells (10,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media.[2] Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux).

    • Incubate 60 min at 37°C.

  • Compound Preparation:

    • Prepare 10 mM stock of the diazaspiro derivative in DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer (Range: 1 nM to 100 µM).

  • Measurement:

    • Transfer plate to FLIPR.

    • Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Inject 20 µL of compound.

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot Log[Concentration] vs. Response. Fit to a sigmoidal dose-response curve to determine

      
      .
      
CompoundM1

(nM)
M1

(%)
M2

(nM)
Selectivity (M1/M2)
Acetylcholine 12100151.2 (Non-selective)
RS-86 85065>10,000>11 (Partial Agonist)
YM-796 12080>10,000>80 (Highly Selective)

In Vivo Validation: Scopolamine-Induced Passive Avoidance

This test confirms if the agonist can reverse cholinergic blockade-induced amnesia, a proxy for Alzheimer's cognitive deficits.

Experimental Design
  • Subjects: Male ICR mice (25–30g), n=10 per group.

  • Groups:

    • Vehicle Control (Saline)

    • Model (Scopolamine 1 mg/kg, i.p.)

    • Treatment (Diazaspiro derivative + Scopolamine)

    • Positive Control (Donepezil 3 mg/kg)

Workflow
  • Acquisition Trial (Day 1):

    • Administer Test Compound (p.o.) 30 mins before training.

    • Administer Scopolamine (i.p.) 15 mins before training.

    • Place mouse in the light chamber of a Passive Avoidance box.

    • When the mouse enters the dark chamber, deliver a mild foot shock (0.5 mA, 2 sec).

    • Record latency to enter (Training Latency).

  • Retention Trial (Day 2):

    • Place mouse in the light chamber (No drugs administered).

    • Record latency to enter the dark chamber (Retention Latency).

    • Cut-off time: 300 seconds.

Interpretation
  • Success Criteria: The Scopolamine group should show significantly reduced latency (amnesia) compared to Vehicle. The Treatment group should show significantly increased latency (restored memory) compared to Scopolamine.

Experimental Workflow Diagram

Workflow Synth Synthesis (Spiro-cyclization) QC QC: NMR / MS (Purity >95%) Synth->QC InVitro In Vitro Screen (Ca2+ Flux / CHO-M1) QC->InVitro Selectivity Selectivity Check (M2/M3 Assays) InVitro->Selectivity Hit Confirmation InVivo In Vivo Efficacy (Passive Avoidance) Selectivity->InVivo Lead Selection Safety Safety Profiling (Salivation/Tremor) InVivo->Safety

Figure 2: Integrated workflow for the development and testing of diazaspiro muscarinic agonists.

References

  • Synthesis and Structure-Activity Studies of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. Journal of Medicinal Chemistry.

  • Pharmacological Profile of RS-86, a Selective M1 Muscarinic Agonist. Psychopharmacology.

  • Muscarinic Receptor Subtypes and Cognitive Function. Nature Reviews Drug Discovery.

  • Protocol for Calcium Flux Assays in GPCR Drug Discovery. Assay Guidance Manual (NCBI).

  • Passive Avoidance Task for Assessing Memory in Rodents. Bio-protocol.

Sources

Method

Advanced Protocols for the Synthesis of 2,8-Diazaspiro[4.5]decane Scaffolds

Strategic Overview The 2,8-diazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, serving as a conformationally restricted surrogate for piperidine and pyrrolidine systems. Its sp3-rich archit...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 2,8-diazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, serving as a conformationally restricted surrogate for piperidine and pyrrolidine systems. Its sp3-rich architecture offers defined vectors for substituent exit, making it critical in the design of GPCR ligands (e.g., CCR5 antagonists), ion channel blockers (T-type


), and kinase inhibitors (JAK/TYK2).

Constructing the quaternary spiro-carbon is the primary synthetic challenge. This guide details two high-fidelity workflows:

  • Thermodynamic Enolate Alkylation & Reductive Cyclization: The industry-standard "workhorse" route for scalability.

  • Ring-Closing Metathesis (RCM): A precision route for rapid analog generation and unsaturated cores.

Critical Reagent Profile

ReagentRoleCritical AttributeHandling Precaution
LiHMDS (1.0 M in THF)BaseNon-nucleophilic strong base (

~26). Prevents ester self-condensation.
Moisture sensitive. Use Schlenk technique.
Raney® Nickel (Slurry)ReductantHeterogeneous catalyst for nitro-to-amine reduction and spontaneous lactamization.Pyrophoric when dry. Keep wet/under Argon.
Grubbs Catalyst Gen II CatalystHigh activity for sterically hindered quaternary centers in RCM.Air-stable solid, but reaction requires degassed solvents.
Boc-Anhydride (

)
Protecting GroupOrthogonal protection for the piperidine nitrogen (

).
Evolution of

gas upon deprotection.

Method A: The "Spiro-Lactam" Route (Reductive Cyclization)

Mechanism: This route relies on the Michael addition of a piperidine-4-carboxylate enolate to a nitroalkene, followed by a "reductive trigger" where the nitro group is reduced to an amine, which immediately attacks the ester to close the pyrrolidine ring.

Mechanistic Pathway

SpiroLactamPathway Start N-Boc-Piperidine-4-Ester Enolate Li-Enolate Intermediate Start->Enolate LiHMDS, -78°C Michael Nitro-Ester Adduct Enolate->Michael Nitroalkene Addn Amine Amino-Ester (Transient) Michael->Amine Ra-Ni, H2 (Reductive Trigger) Product 2,8-Diazaspiro[4.5]decane-1-one Amine->Product Spontaneous Cyclization (-EtOH)

Caption: The thermodynamic enolate strategy ensures regioselective alkylation at the C4 position, followed by a domino reduction-cyclization event.

Detailed Protocol

Target: tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Phase 1: Enolate Generation and Michael Addition[1]
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvent Prep: Charge with anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS (1.0 M in THF, 22 mL, 22 mmol) dropwise over 15 minutes. Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the ester carbonyl.

  • Substrate Addition: Dissolve 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (5.14 g, 20 mmol) in THF (20 mL). Add dropwise to the base at -78°C. Stir for 45 minutes to ensure complete enolization.

  • Electrophile Addition: Add nitroethene (or equivalent nitroalkene precursor like 2-nitroethyl acetate) (22 mmol) dropwise.

  • Warm Up: Allow the reaction to warm to -40°C over 2 hours, then quench with saturated

    
     (aq).
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate. Purify the nitro-ester intermediate via flash chromatography (Hex/EtOAc).
    
Phase 2: Reductive Cyclization (The "Closer")
  • Safety Check: Ensure the hydrogenation vessel is rated for the required pressure (50 psi). Raney Nickel is pyrophoric; never let it dry out.

  • Loading: Dissolve the nitro-ester intermediate (from Phase 1) in Ethanol (100 mL).

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) as a slurry in water/ethanol.

  • Reaction: Hydrogenate at 50 psi

    
      at 50°C for 12 hours.
    
    • Observation: The reaction converts the nitro group to an amine (

      
      ). The proximity of the amine to the ethyl ester forces immediate intramolecular cyclization to form the lactam.
      
  • Filtration: Filter through a Celite pad (keep wet with EtOH) to remove the catalyst.

  • Isolation: Concentrate the filtrate. The spiro-lactam often crystallizes upon triturating with ether/pentane.

Method B: Ring-Closing Metathesis (RCM)

Context: Best for generating unsaturated analogs or when the "reductive trigger" chemistry is incompatible with other functional groups on the molecule.

RCM Workflow

RCM_Workflow Step1 1. Bis-Alkylation (Allyl bromide + Base) Step2 2. Degassing (Argon sparge, 30 min) Step1->Step2 Prepares Diallyl Precursor Step3 3. Metathesis (Grubbs II, DCM, Reflux) Step2->Step3 Dilution (0.005 M) is Critical Step4 4. Scavenging (DMSO or Activated Carbon) Step3->Step4 Removes Ru species

Caption: The RCM route utilizes high dilution to favor intramolecular cyclization over intermolecular polymerization.

Detailed Protocol

Target: tert-butyl 2,8-diazaspiro[4.5]dec-3-ene-8-carboxylate (Unsaturated core)

  • Precursor Synthesis: Start with tert-butyl 4-allyl-4-(allylamino)piperidine-1-carboxylate. (Synthesized via Strecker or alkylation of the 4-amino piperidine).

  • Reaction Conditions (Critical Dilution):

    • Dissolve the diallyl precursor (1.0 mmol) in anhydrous, degassed DCM (200 mL) .

    • Note: The concentration must be ≤ 0.005 M . Higher concentrations favor intermolecular dimerization (polymerization).

  • Catalyst Addition: Add Grubbs Catalyst, 2nd Generation (5 mol%, 42 mg).

    • Why Gen II? It is significantly more active than Gen I for forming tetrasubstituted or sterically hindered double bonds, which is effectively what the spiro-center mimics sterically.

  • Execution: Reflux under Argon for 4–12 hours. Monitor by TLC (disappearance of starting material).

  • Quenching/Purification:

    • Add DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester the Ruthenium.

    • Concentrate and purify via silica gel chromatography.

  • Optional Hydrogenation: To obtain the saturated 2,8-diazaspiro[4.5]decane, hydrogenate using Pd/C (10%) in MeOH under

    
     (1 atm).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete EnolizationEnsure LiHMDS is fresh. Increase deprotonation time to 1h at -78°C.
O-Alkylation vs C-Alkylation Solvent PolarityUse strictly non-polar co-solvents if possible, but LiHMDS in THF usually favors C-alkylation for esters.
Dimerization (Method B) Concentration too highDilute reaction further (0.001 M). Add catalyst in two portions (2.5 mol% at T=0, 2.5 mol% at T=2h).
Incomplete Cyclization (Method A) Steric Bulk of EsterSwitch from Ethyl ester to Methyl ester (less steric bulk) to accelerate the lactamization step.

References

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.[2]

  • A Straightforward and Efficiently Scalable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005.[1]

  • Ring-Closing Metathesis (RCM) in the Synthesis of Spirocyclic Systems. Organic Letters, 1999 (Foundational RCM work by Grubbs).

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry, 2022.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

[1][2] Status: Active Role: Senior Application Scientist Subject: Troubleshooting Solubility & Formulation Challenges for Spirocyclic Scaffolds[1] Executive Summary: The "Spiro-Scaffold" Challenge You are likely encounte...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Solubility & Formulation Challenges for Spirocyclic Scaffolds[1]

Executive Summary: The "Spiro-Scaffold" Challenge

You are likely encountering solubility issues with 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione due to a phenomenon common in medicinal chemistry known as the "Brick Dust" vs. "Grease Ball" paradox.[2][1]

This molecule possesses a rigid spiro-cyclic core (high lattice energy, "Brick Dust") combined with a lipophilic benzyl moiety.[2][1]

  • The Core Issue: The rigidity of the spiro[4.5]decane system facilitates tight crystal packing, requiring high energy to break the lattice.[1]

  • The Handle: The nitrogen atom at position 8 (N8) of the piperidine ring is your primary solubility handle.[1] Depending on your specific synthesis stage, this is likely a secondary amine (

    
    ), making this molecule a pH-dependent weak base .[2][1]
    

Immediate Action Required: Before proceeding, verify your isomer.

  • Target Molecule (2-benzyl): Benzyl group on the succinimide ring (N2).[2][1] N8 is a free secondary amine.[2][1] Strategy: Acidification.

  • Common Isomer (8-benzyl, CAS 1463-48-5): Benzyl group on the piperidine ring (N8).[2][1] N2 is a free imide.[2][1] Strategy: Acidification (protonate N8) or Alkalinization (deprotonate N2). [1]

Diagnostic & Decision Matrix

Use the following logic flow to determine the optimal solubilization strategy for your specific assay or formulation.

SolubilityDecisionTree Start Start: Solubility Check IsomerCheck Is N8 (Piperidine) Free? Start->IsomerCheck FreeAmine Yes (Secondary Amine) IsomerCheck->FreeAmine 2-benzyl isomer BlockedAmine No (N8-Benzyl/Substituted) IsomerCheck->BlockedAmine 8-benzyl isomer AcidSalt Primary Strategy: Salt Formation (pH < 6) FreeAmine->AcidSalt BufferCheck Is Assay pH Neutral? AcidSalt->BufferCheck SaltScreen Protocol A: In-Situ Salt Screen BufferCheck->SaltScreen No (Storage/Synthesis) Cosolvent Protocol B: Cosolvent/Surfactant BufferCheck->Cosolvent Yes (Bioassay) CD Protocol C: Cyclodextrin Complex BufferCheck->CD Yes (High Conc. Req.) TertiaryAmine Tertiary Amine Present? BlockedAmine->TertiaryAmine TertiaryAmine->AcidSalt Yes (pKa ~8-9) TertiaryAmine->Cosolvent No

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on the specific substitution pattern of the diazaspiro scaffold.

Technical Troubleshooting Protocols
Protocol A: pH-Dependent Solubilization (The "Salt Switch")

Best for: Stock solutions, chemical synthesis, and storage.[1]

The N8 piperidine nitrogen is a basic center.[2][1] At neutral pH (PBS, pH 7.4), a significant fraction of the molecule may exist as the neutral free base, which has poor aqueous solubility.

The Fix: Lower the pH to at least 2 units below the


 (Target pH < 5.[1]0) to ensure >99% ionization.

Step-by-Step:

  • Selection of Counter-ion:

    • Standard: 1.0 eq Hydrochloric acid (HCl).[1]

    • Enhanced: Methanesulfonic acid (MsOH).[1] Note: Mesylate salts often disrupt the crystal packing of rigid spiro-compounds better than chlorides.[2][1]

  • Preparation:

    • Suspend 10 mg of compound in 900 µL water (it will likely be cloudy).

    • Slowly add 0.1 M HCl (or MsOH) while vortexing.[1]

    • Monitor dissolution.[2][1][3][4] Once clear, filter (0.22 µm) to remove any "brick dust" seeds.

  • Warning: Do not dilute this acidic stock directly into a pH 7.4 buffer without checking for "Crash Out" (see FAQ below).

Protocol B: Cosolvent & Surfactant Optimization

Best for: Biological assays where pH must remain neutral.[1]

If you cannot acidify your media, you must reduce the dielectric constant of the solvent or encapsulate the lipophilic benzyl group.

Recommended Formulation Table:

ComponentRoleRecommended Conc.Mechanism
DMSO Primary Cosolvent1% - 5% (Final)Disrupts lattice energy; solvates benzyl group.[2][1]
PEG 400 Secondary Cosolvent10% - 20%Interfacial tension reduction.[2][1]
Tween 80 Surfactant0.1% - 0.5%Prevents aggregation of the hydrophobic core.[2][1]

Workflow:

  • Dissolve compound in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM).[1]

  • Do NOT add water directly to the DMSO stock.[1]

  • Prepare an "Intermediate Dilution" in 50% PEG 400 / 50% Water.[2][1]

  • Add the DMSO stock to the PEG/Water mix.[2]

  • Finally, dilute this mix into your assay buffer.

Protocol C: Cyclodextrin Complexation (SBE-β-CD)

Best for: In vivo studies or high-concentration aqueous formulations.[2][1]

The benzyl group at position 2 is an ideal "guest" for the hydrophobic cavity of Sulfobutylether-β-Cyclodextrin (Captisol®).[2][1]

  • Prepare a 20% w/v solution of SBE-β-CD in water or saline.[2][1]

  • Add the spiro-compound in excess of its intrinsic solubility.[2][1]

  • Adjust pH to 4.0-5.0 (to assist N8 protonation—synergistic effect).[2][1]

  • Stir for 24 hours at room temperature.

  • Filter (0.45 µm).[2][1] The filtrate is your solubilized complex.[2]

Mechanism of Failure: Why "Crash Out" Happens

Understanding the mechanism of precipitation is vital for preventing it.[2] The diagram below illustrates the "Solubility Cliff" that occurs when diluting an acidic stock into a neutral buffer.

PrecipMechanism AcidStock Acidic Stock (pH 4.0) Species: BH+ (Soluble) Mixing Dilution into PBS (pH 7.4) AcidStock->Mixing Equilibrium Proton Transfer: BH+ + OH- ⇌ B + H2O Mixing->Equilibrium Nucleation Supersaturation of B (Neutral Species) Equilibrium->Nucleation If [B] > Solubility Limit Crystal Precipitation (Crystal Growth) Nucleation->Crystal

Figure 2: The "Solubility Cliff" mechanism.[2][1] Diluting a protonated salt (BH+) into a neutral buffer shifts the equilibrium toward the insoluble free base (B).[1]

Frequently Asked Questions (FAQs)

Q1: I ordered "2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" but the bottle says "8-benzyl...". Does it matter? A: Yes, critically.

  • 8-benzyl (CAS 1463-48-5): The basic piperidine nitrogen is blocked by the benzyl group.[2][1] It is still basic (tertiary amine), but sterically hindered. The N2 position is an imide, which is weakly acidic (

    
    ).[2][1]
    
  • 2-benzyl: The piperidine nitrogen is free.[2][1] It is a highly basic secondary amine.[2][1]

  • Troubleshooting: Run an LC-MS.[2][1] If the retention time shifts significantly with pH, you likely have the free amine (2-benzyl).[2][1] If solubility is poor even at pH 4, you might have the neutral/zwitterionic form or the 8-benzyl isomer.[2][1]

Q2: My compound dissolves in DMSO but precipitates immediately upon adding water. Why? A: This is the "Parabolic Solubility" effect.[1] The spiro-scaffold is highly hydrophobic.[2][1] When the water fraction exceeds ~30%, the solvent's ability to overcome the lattice energy drops exponentially.

  • Fix: Use the Stepwise Dilution method described in Protocol B. Never go from 100% DMSO -> 100% Aqueous. Buffer the transition with PEG 400.[2]

Q3: Can I use sonication to redissolve the precipitate? A: Caution advised. Sonication generates heat, which might temporarily dissolve the compound.[1] However, upon cooling, the compound often recrystallizes into a more stable (and less soluble) polymorph.

  • Better approach: Vortexing and gentle warming (37°C) is safer.[2][1] If it doesn't dissolve, adjust the pH or add cyclodextrin.

Q4: Is the dione ring unstable in basic pH? A: Succinimide-type rings (the 1,3-dione) are generally stable, but prolonged exposure to high pH (>10) can lead to ring opening (hydrolysis), especially at elevated temperatures.[1] Always prefer acidic solubilization over basic solubilization for this scaffold.[1]

References
  • Joshi, P. et al. "Solubility enhancement of poorly water-soluble drugs: A review."[2][1] International Journal of Pharmaceutical Sciences and Research, 2020.[1] Link

  • Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 2007.[1] Link

  • Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 2007.[1] (Detailed mechanisms on salt disproportionation). Link

  • PubChem Compound Summary. "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS 1463-48-5)."[2][1] National Center for Biotechnology Information.[1] Link

  • Perlovich, G. L. "Thermodynamic approaches to the solubility of spiro-derivatives." Molecular Pharmaceutics, 2018.[1] (General principles of lattice energy in rigid spiro-cycles).

Sources

Optimization

Technical Support Center: Purification of Spiro-dione Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of spiro-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of spiro-dione intermediates. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and underlying scientific principles to overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying spiro-dione intermediates?

The primary methods for purifying spiro-dione intermediates are:

  • Flash Column Chromatography: This is the most widely used technique for the initial purification of crude reaction mixtures. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[1][2][3]

  • Recrystallization: This technique is highly effective for obtaining high-purity solid compounds. It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures and decreases upon cooling, leading to the formation of pure crystals while impurities remain in the solution.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. It is particularly useful for separating complex mixtures, closely-eluting impurities, and stereoisomers (diastereomers and enantiomers).[7][8][9]

  • Extraction: Liquid-liquid extraction is often employed during the initial work-up of a reaction to remove bulk impurities, such as inorganic salts and highly polar or non-polar byproducts.

The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity of the spiro-dione intermediate.

Q2: I'm having trouble separating my spiro-dione from a closely-eluting impurity by flash chromatography. What can I do?

This is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the solvent ratio of your mobile phase. Small changes in polarity can significantly impact resolution. Start with a solvent system where the desired compound has an Rf value of approximately 0.2-0.3 on a TLC plate.[10]

    • Use a Different Solvent System: If adjusting the polarity of a two-component system (e.g., hexane/ethyl acetate) is ineffective, try a different solvent combination. For example, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.[11]

  • Change the Stationary Phase:

    • Normal-Phase Alternatives: If standard silica gel is not providing adequate separation, consider using alumina (basic or neutral) or chemically-modified silica gels (e.g., diol-bonded, cyano-bonded).

    • Reversed-Phase Flash Chromatography: For highly polar spiro-diones, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[3]

  • Improve Your Technique:

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading onto silica gel can lead to sharper bands and better separation.[10]

    • Column Dimensions: Use a longer, narrower column for better resolution, although this will increase the purification time and the amount of solvent required.[12]

Q3: My spiro-dione seems to be degrading on the silica gel column. How can I prevent this?

Spiro-diones, particularly those containing sensitive functional groups or strained ring systems, can be susceptible to degradation on acidic silica gel. Here's how to address this:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel.

  • Work Quickly: Minimize the time your compound spends on the column by using a faster flow rate, if the separation allows.

  • Consider Alternative Purification Methods: If degradation is a significant issue, recrystallization or preparative HPLC with a suitable stationary phase and mobile phase might be better options.

Q4: I am trying to recrystallize my spiro-dione, but I can't find a suitable solvent. What is the best approach?

Finding the right recrystallization solvent is crucial for obtaining high purity crystals.[4][5][6] The ideal solvent will dissolve your compound well when hot but poorly when cold.

Systematic Approach to Solvent Selection:

  • Start with Single Solvents: Test the solubility of a small amount of your crude product in various common laboratory solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility at the solvent's boiling point.[13]

  • Use a Two-Solvent System: If a single solvent is not suitable, a binary solvent system can be very effective.[4] This involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Common Solvent Pairs for Recrystallization
Ethanol / Water
Methanol / Water
Acetone / Water
Ethyl Acetate / Hexane
Dichloromethane / Hexane
Toluene / Hexane
  • Induce Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Seeding the solution with a small crystal of the pure compound.

    • Reducing the volume of the solvent by evaporation.

    • Storing the solution at a lower temperature (e.g., in a refrigerator or freezer).

Q5: My spiro-dione is a mixture of diastereomers. How can I separate them?

Diastereomers have different physical properties and can often be separated by standard purification techniques:

  • Flash Column Chromatography: Careful optimization of the mobile phase and stationary phase can often lead to the separation of diastereomers. Gradient elution can be particularly effective.[14]

  • Recrystallization: In some cases, one diastereomer may be less soluble than the other in a particular solvent, allowing for its selective crystallization. This can sometimes be a highly efficient method for obtaining diastereomerically pure material.

  • Preparative HPLC: This is a powerful technique for separating diastereomers that are difficult to resolve by column chromatography. Both normal-phase and reversed-phase HPLC can be effective.[14][15]

Q6: I have a racemic mixture of my spiro-dione. How can I separate the enantiomers?

Separating enantiomers requires a chiral environment. The most common method for this is:

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][16][17] Polysaccharide-based CSPs are often a good starting point for the separation of spiro compounds.[7] Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) methods can be employed.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column.- Optimize the mobile phase using TLC. Aim for a ΔRf of at least 0.2 between the target compound and impurities. - Reduce the amount of sample loaded onto the column. - Repack the column carefully to ensure a uniform bed.[18]
Compound Stuck on Column - Compound is too polar for the mobile phase. - Compound is insoluble in the mobile phase.- Gradually increase the polarity of the mobile phase. - If the compound is still not eluting, consider switching to a more polar solvent system or a different stationary phase (e.g., reversed-phase).
Streaking or Tailing of Bands - Compound is degrading on the silica gel. - Column is overloaded. - Insoluble material in the sample.- Deactivate the silica gel with a base (e.g., triethylamine). - Reduce the sample load. - Ensure the sample is fully dissolved before loading. Consider filtering the sample solution.
Cracked or Channeled Column - Column was packed unevenly. - Column ran dry.- Repack the column. - Always keep the silica gel bed covered with solvent.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form - Solution is not supersaturated. - Compound is too soluble in the chosen solvent.- Induce crystallization (scratching, seeding, cooling). - Reduce the volume of the solvent. - Add a "poor" solvent to a two-solvent system.
Oiling Out - Solution is supersaturated at a temperature above the compound's melting point. - Compound is impure.- Re-heat the solution to dissolve the oil, then add more solvent and cool slowly. - Try a lower-boiling solvent. - Perform a preliminary purification by column chromatography.
Poor Recovery - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Crystals were lost during transfer or filtration.- Reduce the amount of solvent used for dissolution. - Cool the solution for a longer period or at a lower temperature. - Ensure careful transfer and washing of the crystals with a minimal amount of cold solvent.
Impure Crystals - The solution cooled too quickly, trapping impurities. - The chosen solvent does not effectively differentiate between the compound and impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Re-recrystallize the product, potentially using a different solvent system.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target spiro-dione from impurities, aiming for an Rf value of 0.2-0.3 for your product.[10]

  • Column Packing:

    • Slurry Packing (Wet Method): Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

    • Dry Packing: Fill the column with dry silica gel, tapping the column to ensure even packing. Add the mobile phase and flush it through the column under pressure until the bed is stable.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Apply this powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply pressure to begin elution. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude spiro-dione in a flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of your spiro-dione intermediate. The following analytical techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used to estimate the relative amounts of different components.[19]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to detect impurities with different masses.[19][20]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly sensitive method for determining the purity of a sample. By integrating the peak areas in the chromatogram, you can quantify the percentage of your desired compound and any impurities.

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Spiro-dione Intermediate column_chrom Flash Column Chromatography start->column_chrom is_solid Is the compound solid? recrystallization Recrystallization is_solid->recrystallization Yes complex_mixture Is it a complex mixture or are impurities closely eluting? is_solid->complex_mixture No column_chrom->is_solid is_pure Is the purity sufficient? recrystallization->is_pure hplc_prep Preparative HPLC hplc_prep->is_pure end Pure Spiro-dione Intermediate is_pure->end Yes stereoisomers Are there stereoisomers to separate? is_pure->stereoisomers No complex_mixture->hplc_prep Yes complex_mixture->is_pure No stereoisomers->end No chiral_hplc Chiral HPLC stereoisomers->chiral_hplc Yes chiral_hplc->end

Sources

Troubleshooting

Avoiding regioselectivity issues in diazaspiro alkylation

Current Status: ● Operational Ticket Volume: High Topic: Avoiding Regioselectivity Issues in Diazaspiro Alkylation Welcome to the SpiroCycle Support Hub You have reached the Tier 3 Technical Support for advanced heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Ticket Volume: High Topic: Avoiding Regioselectivity Issues in Diazaspiro Alkylation

Welcome to the SpiroCycle Support Hub

You have reached the Tier 3 Technical Support for advanced heterocyclic chemistry. This knowledge base addresses the specific challenges of functionalizing diazaspiro scaffolds—specifically the "symmetric" (e.g., 2,6-diazaspiro[3.3]heptane) and "non-symmetric" (e.g., 2,7-diazaspiro[3.5]nonane) cores. These rigid,


-rich scaffolds are critical for escaping "flatland" in drug discovery but are notorious for polymerization, over-alkylation, and regioselectivity failures.

Below are the resolved tickets for the most common user issues.

Ticket #101: "I cannot stop at the mono-alkylated product."

User: Medicinal Chemist, Big Pharma Scaffold: 2,6-diazaspiro[3.3]heptane (Symmetric) Issue: "I am trying to attach a benzyl group to one nitrogen, but I keep getting a 50:50 mixture of starting material, mono-alkylated, and bis-alkylated product. Direct alkylation with benzyl bromide is a mess."

Root Cause Analysis

The 2,6-diazaspiro[3.3]heptane core is


 symmetric. Both nitrogen atoms are chemically equivalent secondary amines with identical pKa values (~11.2). In a standard 

reaction, once the first alkyl group is added, the nucleophilicity of the second nitrogen remains largely unchanged (or slightly increases due to inductive donation), leading to statistical mixtures (approx. 1:2:1) that are difficult to separate.[1]
Resolution Protocol: The "Stepwise" Bypass

Do not rely on stoichiometry alone for direct alkylation. You must change the mechanism to Reductive Amination or Flow Chemistry .

Method A: Stepwise Reductive Amination (Batch) This method exploits the equilibrium of imine formation to control stoichiometry.

  • Imine Formation: React the spirocycle (1.0 equiv) with the aldehyde (0.9 equiv) in MeOH/Toluene.

  • Equilibrium Shift: Use a dehydrating agent (

    
     or molecular sieves) to push the imine formation. The steric bulk of the mono-imine discourages the formation of the bis-imine if stoichiometry is controlled.
    
  • Reduction: Cool to 0°C and add

    
     (or 
    
    
    
    ).
  • Result: High selectivity for mono-alkylation because the intermediate iminium species is formed stepwise.

Method B: Flow Chemistry (The "0.8 Equivalent" Rule) If you must use an electrophile like


, batch mode fails because mixing is slower than the reaction rate.
  • Setup: Microreactor coil.

  • Stoichiometry: Use exactly 0.8 equivalents of the electrophile relative to the diamine.

  • Why? In flow, the mixing is instantaneous. Limiting the electrophile ensures that statistically, the "free" diamine is always in excess at the reaction front, suppressing bis-functionalization.

  • Yield: Expect ~45% isolated yield of mono-product, but with >95% purity after simple workup (unreacted SM washes away).

Ticket #204: "Regioselectivity failure in 2,7-diazaspiro[3.5]nonane."

User: Process Chemist Scaffold: 2,7-diazaspiro[3.5]nonane (Non-Symmetric) Issue: "I have a piperidine ring and an azetidine ring fused at a spiro center. I need to put a heteroaryl group on the azetidine nitrogen (N2) and an amide on the piperidine nitrogen (N7). My reactions are scrambling."

Diagnostic Data: The Tale of Two Nitrogens

To solve this, you must understand the subtle electronic and steric differences between the two rings.

FeatureN2 (Azetidine Ring) N7 (Piperidine Ring) Implication
Ring Size 4-membered6-memberedN7 is less strained.[2]
Sterics High steric clutter near spiro centerLower steric clutter (Chair conformation)N7 reacts faster with bulky electrophiles.
Basicity (pKa) ~11.3 (slightly higher s-character)~11.2 (typical secondary amine)Very similar. pKa is not a reliable handle here.
Nucleophilicity ModerateHighN7 is the primary nucleophile.
Resolution Protocol: Orthogonal Protection Strategy

Because the pKa values are too close for pH-controlled selectivity, you must rely on steric differentiation and nucleophilicity .

The "Piperidine-First" Rule: In 90% of cases, the N7 (piperidine) nitrogen is more nucleophilic and sterically accessible.

Workflow for N2-Functionalization:

  • Step 1 (Selective Protection): Treat the free base with 1.0 equiv of

    
     at -78°C to 0°C.
    
    • Outcome: The N7-Boc product forms preferentially because the N7 lone pair is more accessible.

  • Step 2 (Functionalize N2): Perform your difficult chemistry (e.g.,

    
     or Buchwald coupling) on the free N2 (azetidine) .
    
  • Step 3 (Deprotection): Remove the Boc group with TFA/DCM.

  • Step 4 (Functionalize N7): Install the final amide on N7.

Visual Workflow (Graphviz):

G Start 2,7-Diazaspiro[3.5]nonane (Free Base) N7_React N7 (Piperidine) Reacts First Start->N7_React Steric Control N7_Boc 7-Boc-2,7-diazaspiro (Intermediate) N7_React->N7_Boc Boc2O (1.0 eq), 0°C N2_Func Functionalize N2 (Azetidine) N7_Boc->N2_Func R-X, Base Final Deprotect & Functionalize N7 N2_Func->Final 1. TFA 2. R'-COCl

Caption: The "Piperidine-First" workflow relies on the superior nucleophilicity of the 6-membered ring (N7) to establish orthogonal protection.

Ticket #309: "My reaction turns into a brick (Precipitation)."

User: PhD Student Issue: "I'm running a standard alkylation in DCM, but the moment I add the spirocycle, a white solid crashes out and the reaction stops."

Root Cause Analysis

Diazaspirocycles are highly polar, compact diamines.

  • Solvent Mismatch: They have poor solubility in non-polar solvents (Toluene, Hexanes) and moderate solubility in DCM.

  • Salt Formation: As the reaction proceeds, HBr/HCl is generated. The spirocycle acts as a "proton sponge," instantly forming insoluble hydrohalide salts that precipitate out of the organic phase, halting the kinetics.

Resolution Protocol: The "Methanol Switch"
  • Solvent: Switch to Methanol (MeOH) or Ethanol for reductive aminations. For alkylations, use DMF or Acetonitrile .

  • Base: Use a soluble organic base (DIPEA or TEA) in excess (3.0 equiv) to scavenge the acid and keep the spirocycle in the free-base form.

  • Pro Tip: If using metal catalysis (Buchwald), use tert-Amyl alcohol or Dioxane at elevated temperatures to maintain solubility.

FAQ: Quick Reference Guide
QuestionAnswer
Which Nitrogen is more basic in 2,7-diazaspiro[3.5]nonane? They are nearly identical (pKa ~11.2-11.3), but N7 (piperidine) is more nucleophilic due to better steric access.
Can I use reductive amination on the azetidine nitrogen? Yes, but it is slower. Azetidine rings are strained; the formation of the iminium ion is less favorable than in the piperidine ring.
How do I separate the regioisomers if I mess up? Regioisomers of spirocycles often have distinct retention times on C18 Reverse Phase columns due to different hydration spheres. Do not rely on normal phase silica.
References
  • Hamza, D. et al. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Link

    • Key Insight: Establishes the stepwise reductive amin
  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of 2,7-Diazaspiro[3.5]nonane. Journal of Organic Chemistry. Link

    • Key Insight: Defines the structural parameters and reactivity differences between the 4- and 6-membered rings.
  • Wuitschik, G. et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie Int. Ed. Link

    • Key Insight: The authoritative review on spirocycle properties, pKa values, and vector positioning.
  • Sigma-Aldrich Application Note. Mono-Boc-Protection of Diamines using Microreactor Technology. Link

    • Key Insight: Provides the 0.8 equivalent rule for flow chemistry solutions.

Sources

Optimization

Technical Support Center: Crystallization of 2-Benzyl-2,8-diazaspiro Salts

This technical guide addresses the crystallization challenges associated with 2-benzyl-2,8-diazaspiro[4.5]decane and its related spiro-bicyclic analogs. These scaffolds are notorious for "oiling out" (liquid-liquid phase...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the crystallization challenges associated with 2-benzyl-2,8-diazaspiro[4.5]decane and its related spiro-bicyclic analogs. These scaffolds are notorious for "oiling out" (liquid-liquid phase separation) due to their conformational flexibility and the lipophilicity of the benzyl group competing with the ionic salt lattice.

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Nucleation, Oiling Out, and Polymorphism in Spiro-Diaza Salts

Core Crystallization Dynamics

The 2,8-diazaspiro[4.5]decane scaffold possesses two nitrogen centers with distinct pKa values. The N2 (pyrrolidine) is typically benzylated (tertiary amine, pKa ~9.0–9.5), while the N8 (piperidine) is often the site of salt formation (secondary amine, pKa ~10.5–11.0) or further substitution.

Successful crystallization relies on disrupting the "grease ball" effect where the lipophilic benzyl group prevents the ionic lattice from stacking.

Quick Reference: Solubility Profile
Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Role in Crystallization
Ethanol (EtOH) HighModeratePrimary Solvent (Good)
Ethyl Acetate (EtOAc) HighVery LowAnti-Solvent (Precipitant)
Isopropanol (IPA) HighLowRecrystallization Solvent
Dichloromethane (DCM) Very HighHighAvoid (Solubilizes salt too well)
Water InsolubleHighAvoid (Causes oiling/hydrates)

Troubleshooting Guides (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: I added HCl in dioxane/ether, but my product separated as a yellow oil at the bottom. Cooling didn't help. Why?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW). This is common with benzyl-spiro salts because the melting point of the solvated salt is often depressed below the boiling point of the solvent.

Corrective Action:

  • Re-dissolution: Do not just cool the oil.[1] Heat the mixture until the oil dissolves (add more EtOH if necessary).

  • The "Cloud Point" Method:

    • Heat the solution to 60°C.

    • Add EtOAc slowly until a faint turbidity persists.[1]

    • Add 1-2 drops of EtOH to clear it.[1]

    • Seed the solution with a known crystal (if available) or scratch the glass interface.

    • Cool very slowly (10°C/hour).[1] Rapid cooling traps impurities and forces oiling.[1]

Issue 2: Impurity-Driven Inhibition

Q: My NMR shows the product is 90% pure, but it won't crystallize. Does the benzyl group affect this?

A: Yes. Residual benzyl halides (from the benzylation step) or mono-boc intermediates act as "crystal poisons."[1] They adsorb onto the growing crystal faces of the spiro-salt, halting growth and promoting amorphous precipitation.

Diagnostic Check: Run a TLC of the oil. If you see a "streak" or a spot near the solvent front (non-polar impurities), you must purify the free base before salt formation.

  • Solution: Perform an acid-base extraction.[1] Dissolve the oil in DCM, wash with NaHCO₃ (aq), dry, and re-isolate the free base. A cleaner free base yields a crystalline salt.[1]

Issue 3: Counterion Selection

Q: The Mono-HCl salt is hygroscopic and unstable. Should I try a different acid?

A: Spiro-diamines often form more stable lattices with dicarboxylic acids that can bridge the two nitrogen centers or form hydrogen-bond networks that accommodate the benzyl bulk.[1]

Recommended Alternatives:

  • Oxalate: Often forms highly crystalline, non-hygroscopic salts with spiro-diamines due to strong H-bonding networks.[1]

  • Fumarate: Good for stabilizing the N8-secondary amine.[1]

  • Di-HCl: If using HCl, ensure you drive it to the dihydrochloride form using excess acid (4.0 eq) in absolute EtOH, as the mixed mono/di-salt species often form oils.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Crystallization of 2-Benzyl-2,8-diazaspiro[4.5]decane Dihydrochloride

Scope: Conversion of crude free base to crystalline 2HCl salt.

  • Dissolution: Dissolve 1.0 g of crude free base in 5 mL of Absolute Ethanol (5 vol). Heat to 50°C.

  • Acid Addition: Add 4M HCl in Dioxane or EtOAc (3.0 eq, ~2.5 mL) dropwise over 10 minutes.

    • Note: The solution will generate heat (exothermic).

  • Nucleation: Stir at 50°C for 30 minutes. The solution should remain clear or turn slightly cloudy.[2]

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (10 mL, 10 vol) via an addition funnel over 1 hour while maintaining 50°C.

  • Cooling Ramp:

    • Cool to 25°C over 2 hours.

    • Cool to 0–5°C (ice bath) and hold for 4 hours.

  • Isolation: Filter the white precipitate under nitrogen (hygroscopic risk). Wash with cold EtOAc.[1] Dry in a vacuum oven at 40°C.

Protocol B: Rescue of Oiled-Out Material

Scope: Recovering crystalline material from a biphasic oil/solvent mixture.

  • Decant: Pour off the supernatant (mother liquor) into a separate flask.

  • Solvent Switch: Dissolve the oily residue in a minimum amount of hot Isopropanol (IPA) (~60–70°C).

  • Saturation: If the solution is clear, add Diisopropyl Ether (IPE) or MTBE dropwise until cloudiness appears.

  • Sonication: Briefly sonicate the hot turbid solution (10-15 seconds) to induce nucleation.

  • Rest: Allow to stand undisturbed at room temperature. Do not stir.[1] Stirring shears fragile nuclei in spiro-systems.[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for handling nucleation failures.

CrystallizationLogic Start Start: Salt Formation CheckState Check State after Acid Addition Start->CheckState SolidForm Solid Precipitate Forms CheckState->SolidForm Ideal OilForm Oiling Out / Gumming CheckState->OilForm Common Failure ClearSol Solution Remains Clear CheckState->ClearSol Undersaturated HeatCycle Heat to 60°C Add Polar Solvent (EtOH) OilForm->HeatCycle PurityCheck Check Purity (TLC/NMR) Is Free Base >95%? OilForm->PurityCheck Persistent Oil AntiSolvent Add Anti-Solvent (EtOAc/MTBE) Dropwise at High Temp ClearSol->AntiSolvent Seed Add Seed Crystal Slow Cool (5°C/hr) HeatCycle->Seed Seed->SolidForm Success Seed->OilForm Fail (Impure?) AntiSolvent->SolidForm PurityCheck->AntiSolvent Yes (>95%) Repurify Acid/Base Extraction or Column Chromatography PurityCheck->Repurify No (<95%) Repurify->Start Restart

Caption: Decision tree for managing phase separation during spiro-diaza salt formation. Blue nodes indicate decision points; Red nodes indicate critical failure modes requiring intervention.

References

  • Vertex AI Search. (2025).[1] Synthesis of 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride. ChemicalBook. Link

  • Mettler Toledo. (2025).[1] Oiling Out in Crystallization: Causes and Fixes. Link

  • BenchChem. (2025).[1] Technical Support: Preventing Oiling Out in Diastereomeric Salt Formation. Link

  • American Chemical Society. (2025).[1] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. Journal of Medicinal Chemistry. Link

  • MIT OpenCourseWare. (2025).[1] Two-Solvent Recrystallization Guide. Link

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

Technical Characterization Guide: 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione Executive Summary & Structural Significance This guide provides a rigorous characterization protocol for 2-benzyl-2,8-diazaspiro[4.5]decane-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

Executive Summary & Structural Significance

This guide provides a rigorous characterization protocol for 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione , a privileged spirocyclic scaffold. Unlike linear piperidine or simple succinimide analogs, this compound features a quaternary spiro-carbon (C5) that enforces orthogonal orientation between the piperidine and succinimide rings. This "spiro-constraint" is critical in medicinal chemistry for targeting GPCRs (e.g., CCR5, Muscarinic receptors) and ion channels, as it restricts conformational entropy while projecting the benzyl group into a defined hydrophobic pocket.

Target Audience: Synthetic Chemists, Structural Biologists, and Analytical Scientists.

Comparative Analysis: Spiro-Scaffold vs. Linear Precursors

The primary challenge in synthesizing this scaffold is confirming the completion of the cyclization (imide formation) versus the open-chain amide-ester intermediate. The following comparison highlights the definitive NMR markers distinguishing the target spiro-product from its linear alternative.

The "Alternative": Open-Chain Amide-Ester Intermediate
  • Structure: 4-(benzylcarbamoyl)-4-(carboxymethyl)piperidine ester.

  • Performance Deficit: Lacks the rigid 3D-vector definition; exhibits high rotatable bond count.

  • NMR Signature: Presence of alkoxy signals (OCH₂CH₃ or OCH₃); non-equivalent carbonyl shifts (Amide ~165 ppm vs. Ester ~172 ppm).

The Product: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione[1]
  • Performance Advantage: High Fsp³ character; defined exit vectors for N8 and N2 substituents.

  • NMR Signature: Loss of alkoxy signals; convergence of carbonyl shifts (Imide ~175-178 ppm); appearance of the diagnostic succinimide methylene singlet.

Table 1: Critical Chemical Shift Comparison (CDCl₃, 400 MHz)

FeatureLinear Precursor (Alternative)Spiro-Product (Target) Diagnostic Value
Alkoxy Group Quartet (~4.1 ppm) / Triplet (~1.2 ppm)Absent Definitive Cyclization Proof
Succinimide CH₂ AB System or Broad SingletSinglet (~2.60 ppm) Confirms Ring Closure & Symmetry
Spiro Carbon (C5) ~40-45 ppm (Quaternary)~40-45 ppm (Quaternary) Remains, but shifts slightly downfield
Carbonyls (¹³C) Split: ~171 (Ester), ~165 (Amide)Converged: ~176-179 (Imide) Indicates dione formation
Benzyl CH₂ Doublet (if NH coupled)Singlet (~4.65 ppm) Indicates tertiary imide nitrogen

Detailed Experimental Protocol

A. Sample Preparation Strategy
  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Preferred for the Free Base . Provides sharp resolution of the piperidine multiplets.

    • DMSO-d₆: Mandatory for HCl Salts . The salt form is insoluble in CDCl₃. Note: DMSO often shifts the water peak to ~3.3 ppm, which can obscure piperidine signals. Use dry DMSO.

  • Concentration: 10–15 mg in 0.6 mL solvent for optimal ¹³C S/N ratio without viscosity broadening.

B. NMR Acquisition Parameters (400 MHz equivalent)
  • ¹H NMR: 16 scans, 30° pulse angle, D1 relaxation delay ≥ 2.0s (critical for accurate integration of the spiro-adjacent protons).

  • ¹³C {¹H} NMR: 512-1024 scans. The quaternary spiro carbon and carbonyls have long T1 relaxation times; ensure adequate delay or use Cr(acac)₃ relaxation agent if quantitative integration is required.

  • 2D HSQC: Essential to assign the germinal piperidine protons (axial vs. equatorial).

Structural Elucidation Logic & Data

Logic Flow: The "Spiro-Check"

The following diagram illustrates the decision-making process to validate the scaffold using NMR data.

SpiroValidation Start Crude Reaction Product H_NMR 1. Acquire 1H NMR (CDCl3) Start->H_NMR Check_Alkoxy Check: Alkoxy Signals? (4.1 ppm q / 1.2 ppm t) H_NMR->Check_Alkoxy Linear Result: Linear Intermediate (Incomplete Cyclization) Check_Alkoxy->Linear Yes (Present) Check_Sym Check: Succinimide CH2 (Singlet @ ~2.6 ppm?) Check_Alkoxy->Check_Sym No (Absent) Check_Sym->Linear No (Complex/Split) C_NMR 2. Acquire 13C NMR Check_Sym->C_NMR Yes (Singlet) Check_CO Check: Carbonyl Region (175-180 ppm) C_NMR->Check_CO Check_CO->Linear Split > 5ppm Valid VALIDATED SCAFFOLD 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Check_CO->Valid 2 Signals or 1 Broad

Caption: Workflow for differentiating the spiro-product from linear precursors using ¹H and ¹³C NMR markers.

Characterization Data (Free Base in CDCl₃)

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • 7.25 – 7.40 (m, 5H): Aromatic protons (Benzyl group).

  • 4.66 (s, 2H): Benzyl CH₂ (N-CH₂-Ph). Key Indicator: Sharp singlet confirms no adjacent chiral center coupling.

  • 2.95 – 3.05 (m, 2H): Piperidine C6/C10 (Equatorial). Deshielded by N8.

  • 2.62 (s, 2H): Succinimide CH₂ (C4). The "Smoking Gun" signal for the 5-membered ring.

  • 2.60 – 2.70 (m, 2H): Piperidine C6/C10 (Axial).

  • 1.90 – 2.05 (m, 2H): Piperidine C7/C9 (td).

  • 1.50 – 1.65 (m, 2H): Piperidine C7/C9 (d).

  • 1.80 (br s, 1H): N8-H (if free amine).

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • 178.5, 175.2: Imide Carbonyls (C1, C3). Note: Often appear as two peaks due to the asymmetry of the spiro-fusion (CH₂ vs Spiro-C).

  • 136.5: Aromatic C-ipso.

  • 128.8, 128.2, 127.5: Aromatic CH.

  • 44.5: Succinimide CH₂ (C4).

  • 42.8: Benzyl CH₂.

  • 42.1: Piperidine C6/C10 (Alpha to N8).

  • 39.5: Spiro Carbon (C5). Quaternary signal, low intensity.

  • 33.2: Piperidine C7/C9 (Beta to N8).

Mechanistic Insight: The Spiro-Cyclization

Understanding the formation of this scaffold clarifies the NMR shifts. The reaction typically involves a Dieckmann-type condensation or a direct imide formation from a diester.

SynthesisPathway Precursor Piperidine-4,4-diester (Linear) Intermed Amide-Ester Intermediate Precursor->Intermed + BnNH2 - ROH Amine Benzylamine Transition Tetrahedral Intermediate Intermed->Transition Heat/Base Product Spiro-Imide (Cyclized) Transition->Product - ROH Cyclization

Caption: Transformation from linear diester to spiro-imide. The loss of the second alcohol molecule corresponds to the disappearance of alkoxy NMR signals.

References

  • PubChem. "8-benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione Compound Summary."[1] National Center for Biotechnology Information. Accessed 2024. Link

  • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25. 1-Aryl-3-(4-arylpiperazin-1-yl)-1-propanone derivatives with alpha-adrenolytic and serotonin 5-HT2 receptor antagonistic properties." Journal of Medicinal Chemistry, 1996. (Contextual grounding for spiro-piperidine synthesis).
  • World Intellectual Property Organization. "Spiro-piperidine derivatives and their use as therapeutic agents." Patent WO2006056428.
  • SpectraBase. "1,4-Dioxa-spiro[4.5]decane NMR Data." Wiley Science Solutions. (Reference for spiro-decane core shifts). Link

Sources

Comparative

HPLC Analysis Standards for Diazaspiro[4.5]decane Impurities: A Comparative Technical Guide

Executive Summary The analysis of 2,8-diazaspiro[4.5]decane (CAS: 176-67-0) presents a classic "analytical blind spot" in pharmaceutical quality control. As a highly polar, aliphatic spiro-diamine, it lacks the conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2,8-diazaspiro[4.5]decane (CAS: 176-67-0) presents a classic "analytical blind spot" in pharmaceutical quality control. As a highly polar, aliphatic spiro-diamine, it lacks the conjugated


-systems required for robust UV detection and possesses high hydrophilicity that challenges traditional C18 retention.

This guide objectively compares three analytical strategies: Direct UV-Reversed Phase , Pre-Column Derivatization , and HILIC-CAD (Charged Aerosol Detection) . Based on experimental causality and validation metrics, HILIC-CAD is identified as the superior standard for impurity profiling, offering a 10-fold improvement in sensitivity over direct UV without the kinetic instability of derivatization.

The Analytical Challenge: Structure-Property Logic

To select the correct method, we must first analyze the molecule's behavior.

  • Chromophore Absence: The diazaspiro[4.5]decane scaffold is fully saturated. It has no UV absorption above 210 nm. Detection at 200–205 nm is non-specific and prone to interference from mobile phase cutoffs (e.g., Formic Acid noise).

  • Polarity & Retention: The secondary amine functions are protonated at neutral/acidic pH, making the molecule extremely hydrophilic (LogP < 0). On standard C18 columns, it elutes in the void volume (

    
    ), co-eluting with unretained salts and matrix effects.
    
  • Silanol Interactions: The secondary amines act as strong bases, interacting with residual silanols on silica supports, leading to severe peak tailing unless specific end-capping or HILIC modes are used.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches available to the analyst.

Table 1: Performance Comparison Matrix
FeatureMethod A: RP-HPLC (Low UV) Method B: Derivatization (FMOC) Method C: HILIC-CAD (Recommended)
Detection Principle Absorbance @ 205 nmFluorescence/UV (260 nm)Aerosol Charging (Universal)
Stationary Phase C18 (High Carbon Load)C18 (Standard)Amide / Zwitterionic HILIC
Sample Prep Time Low (< 10 min)High (45-60 min)Low (< 10 min)
LOD (Limit of Detection) ~500 ppm (Poor)< 10 ppm (Excellent)~50 ppm (Good)
Linearity (

)
0.985 (Drift issues)0.995> 0.998
Impurity Coverage Low (Misses non-UV active)High (If amine-functional)Universal (All non-volatiles)
QC Suitability Fail (Lacks sensitivity)Conditional (Complex)Pass (Robust & Simple)
Deep Dive: Why Method C (HILIC-CAD) Wins
The Failure of Method A (RP-UV)

Using standard C18 columns with phosphate buffers requires "ion-pairing" reagents (like Hexanesulfonic acid) to retain the amine. However, detection at 205 nm detects the mobile phase additives, causing a rising baseline that obscures impurities. It is a "blind" method.

The Risk of Method B (Derivatization)

Reacting the amine with FMOC-Cl or Dansyl Chloride adds a UV-active tag. While sensitive, this introduces kinetic bias :

  • Di-substitution vs. Mono-substitution competition creates artifact peaks.

  • Reagent hydrolysis peaks (FMOC-OH) often co-elute with polar impurities.

  • It fails to detect non-amine impurities (e.g., starting material cyclohexanones lacking the nitrogen center).

The Solution: Method C (HILIC-CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Amide) and a high-organic mobile phase.

  • Mechanism: The polar diazaspiro amine partitions into a water-enriched layer on the silica surface.

  • Detection: CAD nebulizes the eluent.[1] Since the molecule is non-volatile, it forms particles that are charged and detected.[1] This response is independent of chemical structure (no chromophore needed).

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the impurity analysis method based on molecular properties.

AnalysisDecision Start Analyte: Diazaspiro[4.5]decane CheckUV Has Chromophore? Start->CheckUV UV_Yes Standard RP-HPLC (UV) CheckUV->UV_Yes Yes UV_No Non-Chromophoric CheckUV->UV_No No CheckVolatile Is Impurity Volatile? UV_No->CheckVolatile Volatile_Yes GC-FID/MS CheckVolatile->Volatile_Yes Yes Volatile_No Non-Volatile / Salt CheckVolatile->Volatile_No No Selection Select Detection Mode Volatile_No->Selection Deriv Derivatization (FMOC) (High Sensitivity, Low Robustness) Selection->Deriv CAD HILIC-CAD (Universal, Robust, No Prep) Selection->CAD Recommended

Caption: Decision tree for selecting HILIC-CAD over Derivatization or GC for polar, non-chromophoric amines.

Recommended Experimental Protocol (HILIC-CAD)

This protocol is designed to be self-validating . The use of an Amide column prevents the peak tailing associated with bare silica, and the Ammonium Formate buffer ensures the amine remains protonated for consistent retention.

Instrumentation & Conditions[2][3]
  • System: HPLC or UHPLC with Charged Aerosol Detector (CAD).

  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) or Tosoh TSKgel Amide-80.

    • Why: Amide phases provide hydrogen bonding retention without the excessive electrostatic retention of bare silica.

  • Column Temp: 35°C.

  • Flow Rate: 0.8 mL/min.

Mobile Phase[2][4]
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Note: High ionic strength (10mM) is critical to suppress ion-exchange interactions with silanols.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)% A (Buffer)% B (ACN)Phase Description
0.01090Initial Equilibration
2.01090Isocratic Hold
15.04060Elution of Polar Impurities
18.04060Wash
18.11090Return to Initial
25.01090Re-equilibration (Critical in HILIC)
Sample Preparation[5][6]
  • Diluent: 80:20 Acetonitrile:Water.

    • Critical: Do not dissolve in 100% water. Injecting water into a HILIC column causes "solvent washout" and peak distortion.

  • Concentration: 1.0 mg/mL (API).

  • Filtration: 0.2 µm PTFE or Nylon filter.

Mechanistic Visualization: HILIC Separation

Understanding why this works ensures better troubleshooting. The diagram below depicts the partitioning mechanism essential for separating spiro-amines.

HILIC_Mechanism cluster_mechanism HILIC Retention Mechanism Silica Silica Surface (Stationary Phase) Amide Amide Ligand Silica->Amide Bonded WaterLayer Water-Enriched Layer (Stagnant) Amide->WaterLayer H-Bonding Stabilizes Layer MobilePhase Acetonitrile-Rich Mobile Phase MobilePhase->WaterLayer Partitioning Analyte Diazaspiro Amine (Polar/Charged) Analyte->WaterLayer Partitions Into (Retention) Analyte->MobilePhase Solvated

Caption: Schematic of the Water-Enriched Layer mechanism in HILIC mode. The polar amine partitions into the water layer held by the Amide ligand.

Troubleshooting & Self-Validation

To ensure the protocol is trustworthy, check these system suitability parameters:

  • CAD Linearization: CAD response is naturally curvilinear. Ensure your data system (e.g., Chromeleon) is set to apply a Power Function (usually 1.0–1.5) or use a quadratic calibration curve.

  • Re-equilibration Time: HILIC requires longer equilibration than Reversed-Phase. If retention times drift earlier, increase the post-run hold time (Step 5.3, 18.1–25.0 min).

  • Ghost Peaks: CAD detects non-volatile impurities in the mobile phase. Use high-purity Ammonium Formate and filter all buffers.

References

  • Chromatography Online. HILIC Separation Mechanisms for Hydrophilic Amines. [Link]

  • Agilent Technologies. Analysis of Aliphatic Amines using HILIC and ELSD/CAD. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of spiro-piperidines

High-Resolution vs. Low-Energy Mass Spectrometry for Elucidating Spiro-Piperidine Fragmentation Patterns: A Comparative Guide Executive Summary Spiro-piperidines represent a privileged class of chemical scaffolds in mode...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Low-Energy Mass Spectrometry for Elucidating Spiro-Piperidine Fragmentation Patterns: A Comparative Guide

Executive Summary

Spiro-piperidines represent a privileged class of chemical scaffolds in modern drug discovery. However, their unique orthogonal ring systems present significant challenges for structural elucidation via mass spectrometry (MS). This guide objectively compares the performance of Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) platforms against Higher-energy C-trap Dissociation (HCD) on Orbitrap High-Resolution Mass Spectrometry (HRMS). By detailing the mechanistic causality behind their fragmentation patterns, this guide provides researchers with a self-validating analytical framework for metabolite identification and structural mapping.

The Analytical Challenge of the Spiro-Piperidine Scaffold

Spiro-piperidines are characterized by two rings joined by a single quaternary carbon atom[1]. This rigid, three-dimensional conformation makes them highly valuable in medicinal chemistry, serving as the core scaffold for acetyl-CoA carboxylase inhibitors[2], anti-inflammatory agents like fenspiride[3], and various targeted anti-cancer compounds.

However, this structural rigidity fundamentally alters their behavior in a mass spectrometer. Standard N-substituted piperidines predictably undergo alpha-cleavage and McLafferty-type rearrangements to yield characteristic low-mass ions (e.g., m/z 87)[3]. In contrast, the quaternary spiro-carbon in spiro-piperidines acts as a thermodynamic barrier. It restricts standard iminium ion formation, forcing higher-energy fragmentation pathways such as heterolytic ring opening and retro-Diels-Alder (RDA) reactions. To accurately map these complex molecules, researchers must strategically select their MS fragmentation platform.

Comparative MS Platforms & Fragmentation Modes

Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ)
  • Mechanism: CID operates in a low-energy regime (typically 10–30 eV) using a collision gas like Argon[4]. It is a resonant excitation process that deposits energy slowly into the molecule.

  • Performance on Spiro-Piperidines: CID favors the lowest-energy cleavage pathways. For spiro-systems, it primarily yields neutral losses (e.g., H2O, CO, or peripheral alkyl groups) while leaving the sterically hindered spiro-core largely intact. It is excellent for quantifying known metabolites but poor for de novo structural elucidation.

Higher-energy C-trap Dissociation (HCD) on Orbitrap HRMS
  • Mechanism: HCD operates via non-resonant excitation, allowing for rapid, high-energy deposition coupled with high-resolution exact mass detection (<5 ppm error).

  • Performance on Spiro-Piperidines: HCD provides the brute force required to shatter the rigid spiro-junction. By ramping the normalized collision energy (NCE) from 20% to 70%[5], HCD captures both fragile side-chain losses and deep ring cleavages in a single spectrum, revealing the exact elemental composition of the core architecture[6].

MS/MS Fragmentation Workflow

MS_Workflow Sample Spiro-Piperidine Sample Prep LC UHPLC Separation Sample->LC Ionization ESI (+) Protonation LC->Ionization CID CID (QqQ) Low Energy (10-30 eV) Ionization->CID Route A HCD HCD (Orbitrap) Ramped Energy (20-70%) Ionization->HCD Route B CID_Data Neutral Losses Intact Spiro Core CID->CID_Data HCD_Data Exact Mass Fragments Spiro-Junction Mapping HCD->HCD_Data Structural_Eluc Structural Elucidation & Metabolite ID CID_Data->Structural_Eluc HCD_Data->Structural_Eluc

Figure 1: Comparative LC-MS/MS workflow for spiro-piperidine analysis using CID and HCD.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system. By analyzing a known standard (e.g., fenspiride) before unknown analogs, the system calibrates the energy required to break the spiro-junction without completely obliterating the molecular ion.

Step 1: Sample Preparation

  • Prepare a 1 µg/mL solution of the spiro-piperidine standard in 50% acetonitrile/water with 0.1% formic acid.

  • Causality: The organic modifier ensures solubility of the lipophilic spiro-core, while formic acid promotes efficient protonation [M+H]+ in the ESI source.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Causality: Resolves isobaric interferences and desalinates the sample before entering the MS, preventing ion suppression and ensuring clean MS/MS spectra[7].

Step 3: Mass Spectrometry (MS) Acquisition

  • For CID (QqQ): Set the precursor ion in Q1. Apply a collision energy sweep from 10 to 30 eV using Argon as the collision gas[4]. Monitor product ions in Q3.

  • For HCD (Orbitrap): Operate in positive ESI mode. Isolate the precursor in the quadrupole. Apply a stepped or ramped normalized collision energy (NCE) of 20%, 40%, and 70%[5].

  • Causality: Stepped HCD energy is critical. 20% NCE identifies peripheral neutral losses, while 70% NCE forces the homolytic cleavage of the spiro C-C bonds, revealing the core architecture.

Step 4: Data Analysis & Molecular Networking

  • Process the raw data to identify exact mass fragments. Use molecular networking tools to cluster structurally related metabolites based on similarities in their MS/MS fragmentation patterns[8].

Data Presentation: Comparative Fragmentation Table

Using fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, Exact Mass: 260.15 Da) as a model[5], the table below summarizes the quantitative differences between CID and HCD performance.

Fragment TypeCID (QqQ) @ 20 eVHCD (Orbitrap) @ Ramped 20-70%Mechanistic Causality
Precursor Ion m/z 261.16 (Base Peak)m/z 261.16 (Low Intensity)HCD deposits significantly more energy, depleting the precursor ion.
Neutral Loss m/z 243.15 (-H2O)m/z 243.15 (Trace)CID favors low-energy dehydration and decarbonylation pathways.
Spiro-Ring Cleavage Not Observedm/z 156.10High energy is required to overcome the steric hindrance of the quaternary spiro-carbon[3].
Piperidine Core Not Observedm/z 87.08Alpha-cleavage of the piperidine ring occurs only after the spiro-junction is compromised[3].
Side Chain m/z 105.07 (Phenylethyl)m/z 105.07 (Base Peak)The tropylium/phenylethyl cation is highly stable and dominates the high-energy HCD spectrum.

Mechanistic Deep-Dive: The Causality of Spiro-Cleavage

The fragmentation of spiro-piperidines is fundamentally dictated by charge localization. In positive ESI, the basic piperidine nitrogen is preferentially protonated.

Under the low-energy regime (CID) , the charge remains localized on the nitrogen. The energy provided is insufficient to break the sterically hindered spiro C-C bonds. Instead, the molecule sheds peripheral functional groups through charge-remote fragmentation (e.g., loss of carbonyls or water from the adjacent orthogonal ring).

Under the high-energy regime (HCD) , the excess energy induces charge-driven retro-Diels-Alder (RDA) mechanisms. The spiro-junction undergoes a heterolytic cleavage, collapsing the orthogonal ring system. This produces the highly diagnostic m/z 156 ion (characteristic of 2-substituted 4,4-ethylenedioxypiperidines and related spiro-analogs) and the m/z 87 piperidine fragment[3]. Furthermore, high-resolution mass spectrometers confirm the exact elemental composition of these fragments (e.g., verifying m/z 458.70 for complex thia-diaza-spiro systems)[6], effectively eliminating false positives in in vivo metabolite identification[7].

Conclusion & Best Practices

For researchers elucidating novel spiro-piperidines or profiling their in vivo metabolites, a dual-platform approach is optimal. CID provides a gentle look at the intact core and peripheral modifications, making it ideal for targeted quantification. Conversely, HCD delivers the brute force necessary to sequence the spiro-junction and elucidate unknown structures. When utilizing HCD, always employ a ramped collision energy protocol to ensure a complete, self-validating fragmentation map.

References

  • Grokipedia. Piperidine alkaloids - Analytical techniques for characterizing piperidine derivatives. Available at: [Link]

  • Arkat USA. Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza. Available at: [Link]

  • ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available at: [Link]

  • National Institutes of Health (NIH). Eco-Metabolomics Applied to the Chemical Ecology of Poison Frogs (Dendrobatoidea). Available at: [Link]

  • Cardiff University. Acid-catalysed hydroamination for targeted synthesis. Available at: [Link]

  • PubChem. Fenspiride | C15H20N2O2 | CID 3344. Available at: [Link]

  • PLOS One. Serial-omics characterization of equine urine. Available at: [Link]

  • bioRxiv. Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity. Available at: [Link]

Sources

Comparative

Biological Activity Comparison Guide: 2-Benzyl vs. 8-Benzyl Spiro Diones

Spirocyclic diones have emerged as highly privileged scaffolds in modern drug discovery. By escaping the "flatland" of traditional planar aromatics, spiro compounds offer enhanced three-dimensionality, which translates t...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic diones have emerged as highly privileged scaffolds in modern drug discovery. By escaping the "flatland" of traditional planar aromatics, spiro compounds offer enhanced three-dimensionality, which translates to superior binding site complementarity and improved physicochemical properties. Within this class, the position of lipophilic anchors—specifically the benzyl group—dictates the molecule's pharmacological trajectory.

This guide provides an objective, data-driven comparison of 2-benzyl versus 8-benzyl spiro diones, analyzing how this structural divergence shifts the biological activity from broad-spectrum cytotoxicity to targeted antimetastatic and antibacterial efficacy.

Structural Dynamics & Scaffold Rationale

The biological target of a spiro dione is heavily influenced by the spatial vector of its hydrophobic benzyl moiety relative to the hydrogen-bonding dione core.

  • 2-Benzyl Spiro Diones : In derivatives such as 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione, the benzyl group is attached to the nitrogen of the spiro ring, paired with a bulky 12-membered ketone macrocycle. This configuration places a massive hydrophobic moiety distal to the glutarimide ring. The resulting high lipophilicity enhances membrane permeability, driving potent, broad-spectrum antiproliferative activity against various tumor cell lines .

  • 8-Benzyl Spiro Diones : In compounds like 8-benzyl-8-azaspiro[4.5]decane-7,9-dione and 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE), the benzyl group is positioned directly on the glutarimide or hydantoin-like core. This specific vector restricts broad cytotoxicity but creates a highly specific pharmacophore capable of docking into kinase SH2 domains. Consequently, these molecules excel as targeted inhibitors of metastatic signaling pathways (e.g., FAK/Src) and exhibit selective antibacterial traits .

Quantitative Biological Activity Comparison

The following table synthesizes the experimental performance of these two structural classes across multiple biological domains.

Compound ClassRepresentative MoleculePrimary Target / Cell LineKey Biological ActivityPotency (IC50 / MIC)
2-Benzyl Azaspiro 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneHeLa, K562, MDA-MB-453Broad-spectrum antiproliferativeIC50: 9–27 μM
8-Benzyl Azaspiro 8-benzyl-8-azaspiro[4.5]decane-7,9-dioneB. cereus, S. sonneiModerate antibacterialMIC: ~10 mg/mL
8-Benzyl Triazaspiro 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE)PC3 (Prostate Cancer)Antimetastatic, FAK/Src inhibitionSuppresses invasion at sub-toxic doses
Mechanistic Insight: The Antimetastatic Precision of 8-Benzyl Derivatives

While 2-benzyl derivatives act as blunt-force cytotoxic agents, 8-benzyl triazaspiro derivatives operate with precision. Molecular docking and in vitro assays confirm that TRI-BE binds to the SH2 domains of Src kinase. By blocking the recognition of the phosphorylated Y397 residue of Focal Adhesion Kinase (FAK), TRI-BE dismantles the FAK-Src complex. This downregulation cascades into a significant reduction of Matrix Metalloproteinase-9 (MMP-9) secretion, effectively stripping PC3 prostate cancer cells of their invasive capabilities .

Pathway T 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) Src Src Kinase (SH2 Domain) T->Src Binds & Blocks Complex FAK-Src Complex Activation Src->Complex Prevents Binding to FAK Phosphorylated FAK (Y397) FAK->Complex Prevents Binding to MMP MMP-9 Secretion Complex->MMP Downregulates Invasion PC3 Cell Migration & Invasion MMP->Invasion Suppresses

Mechanism of Action: 8-Benzyl triazaspiro dione (TRI-BE) inhibiting the FAK/Src signaling pathway.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the self-validating systems used to evaluate the biological activity of these spiro diones.

Protocol A: MTT Assay for Antiproliferative Screening (2-Benzyl Evaluation)

This protocol quantifies the broad-spectrum cytotoxicity characteristic of 2-benzyl spiro diones .

  • Cell Seeding : Seed target cells (e.g., HeLa, K562) at

    
     cells/well in 96-well plates.
    
    • Causality: Seeding at this density ensures cells remain in the exponential growth phase throughout the prolonged exposure period, preventing contact inhibition artifacts.

  • Compound Exposure : Treat cells with serial dilutions of the 2-benzyl spiro dione (1–100 μM) for 72 hours.

    • Causality: A 72-hour window is critical to allow the compound to interfere with multiple cell cycle phases, capturing both rapid and delayed apoptotic events.

  • MTT Addition : Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, reducing the yellow MTT to insoluble purple formazan crystals.

  • Solubilization & Readout : Remove media, dissolve formazan in 100 μL DMSO, and measure absorbance at 570 nm.

    • Self-Validation System: A vehicle-only control (0.1% DMSO) establishes the 100% viability baseline. A cell-free blank well is used to subtract background absorbance, ensuring the signal is exclusively derived from cellular metabolism.

Protocol B: Boyden Chamber Invasion Assay (8-Benzyl Evaluation)

This protocol isolates the specific antimetastatic properties of 8-benzyl triazaspiro derivatives .

  • Matrix Preparation : Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel and incubate at 37°C for 2 hours.

    • Causality: Matrigel mimics the extracellular matrix (ECM). This strictly evaluates invasion (the ability of cells to enzymatically degrade the matrix via MMPs) rather than mere physical migration.

  • Cell Starvation & Seeding : Seed PC3 cells (

    
    ) in serum-free media in the upper chamber, concurrently treated with sub-toxic doses of TRI-BE.
    
    • Causality: Serum starvation prevents cell proliferation during the assay, ensuring that the readout is strictly a measure of invasion, not cell division.

  • Chemoattractant Gradient : Add complete media containing 10% FBS to the lower chamber.

    • Causality: The FBS establishes a nutrient gradient, providing the biological driving force for directional cell invasion.

  • Fixation & Staining : After 24 hours, mechanically swab non-invading cells from the upper surface. Fix the invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Self-Validation System: A parallel MTT assay is run alongside the invasion assay using the exact same compound concentrations. This confirms that any reduction in invasion is due to true antimetastatic activity (FAK/Src inhibition) and not merely a result of compound-induced cell death.

Workflow S1 Spiro Dione Library S4 MTT Assay (72h Exposure) S1->S4 S5 Broth Microdilution (Serial Dilution) S1->S5 S6 Boyden Chamber (Matrigel Invasion) S1->S6 S2 Cancer Cell Lines (HeLa, PC3) S2->S4 S2->S6 S3 Bacterial Strains (B. cereus) S3->S5 S7 IC50 Profiling S4->S7 S8 MIC Determination S5->S8 S9 Metastasis Inhibition S6->S9

Multiplexed experimental workflow for evaluating antiproliferative and antibacterial activities.

Conclusion

The structural shift from a 2-benzyl to an 8-benzyl position on a spiro dione scaffold fundamentally rewires the molecule's biological activity. 2-Benzyl spiro diones leverage their distal hydrophobic bulk to act as potent, broad-spectrum antiproliferative agents. Conversely, 8-benzyl spiro diones sacrifice broad cytotoxicity for high-precision target engagement, acting as sophisticated modulators of metastatic signaling pathways and specific antibacterial agents. Understanding this structure-activity relationship is critical for researchers aiming to optimize spirocyclic libraries for oncology and infectious disease drug development.

References

  • Popović-Djordjević, J. B., Klaus, A. S., Žižak, Ž. S., Matić, I. Z., & Drakulić, B. J. (2016). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 915-923.[Link]

  • Vasconcelos-Ulloa, J. d. J., García-González, V., Valdez-Salas, B., Vázquez-Jiménez, J. G., Rivero-Espejel, I., Díaz-Molina, R., & Galindo-Hernández, O. (2023). A Triazaspirane Derivative Inhibits Migration and Invasion in PC3 Prostate Cancer Cells. Molecules, 28(11), 4524.[Link]

Validation

A Guide to the Ascendancy of Diazaspiro Scaffolds in GPCR Ligand Design

A Senior Application Scientist's In-Depth Technical Guide and Comparative Analysis For decades, the piperazine ring and other flat, aromatic systems have been the workhorses of G-protein coupled receptor (GPCR) drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide and Comparative Analysis

For decades, the piperazine ring and other flat, aromatic systems have been the workhorses of G-protein coupled receptor (GPCR) drug discovery. Their synthetic accessibility and predictable behavior have made them staples in countless approved drugs. However, this reliance on two-dimensional thinking has often led to challenges in achieving high selectivity and novel intellectual property. Today, we stand at a pivotal juncture where embracing the third dimension is not just an advantage—it is a necessity.

This guide provides an in-depth, evidence-based comparison of diazaspiro scaffolds against these standard GPCR ligands. We will move beyond mere chemical structures to explore the profound functional consequences of scaffold choice, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to leverage these powerful three-dimensional scaffolds in their own discovery programs.

Part 1: The Rationale - Moving Beyond Flatland

The fundamental limitation of many standard GPCR ligands lies in their planarity. While effective, these flat molecules can be promiscuous, fitting into the binding pockets of multiple receptors and leading to off-target effects. Furthermore, they may fail to exploit unique, non-planar sub-pockets within the target receptor that could confer exceptional selectivity and potency.

Diazaspirocycles, a class of bicyclic heterocyclic compounds featuring two nitrogen atoms at a shared spiro-junction, offer a compelling solution.[1] This unique architecture locks the molecule into a rigid, three-dimensional conformation.[1] This rigidity is not a constraint but a design feature, allowing for the precise projection of chemical substituents into three-dimensional space. This "vectorization" can lead to:

  • Enhanced Target Binding: By accessing deeper or more complex regions of the GPCR binding pocket.[1]

  • Improved Selectivity: The defined 3D shape can act as a "key" that is incompatible with the "locks" of off-target receptors.

  • Favorable Physicochemical Properties: Compared to their non-spirocyclic counterparts, diazaspiro scaffolds can exhibit higher aqueous solubility and metabolic stability, improving their drug-like properties.[1][2]

Part 2: Head-to-Head Benchmark: Diazaspiro[3.3]heptane vs. Piperazine

To illustrate these advantages, we present a comparative analysis of two hypothetical, yet representative, ligands targeting the Dopamine D2 receptor: a novel ligand based on a diazaspiro[3.3]heptane core and a traditional ligand built around a piperazine core. The diazaspiro[3.3]heptane has emerged as a popular and effective bioisostere for the piperazine ring.[1]

Table 1: Comparative Performance Data
ParameterDiazaspiro[3.3]heptane LigandPiperazine Ligand (Standard)Expert Rationale for Performance Difference
Binding Affinity (Ki) at D2R 0.8 nM3.2 nMThe rigid spirocyclic scaffold orients a key aryl substituent into a hydrophobic sub-pocket inaccessible to the more flexible piperazine analog, creating a more stable ligand-receptor complex.
Functional Potency (EC50) - Gαi 1.5 nM6.8 nMThe higher binding affinity directly translates to more efficient receptor activation and downstream signaling inhibition.
Selectivity (Ki at 5-HT2A) 550 nM45 nMThe specific 3D geometry of the diazaspiro ligand creates steric hindrance in the slightly different binding pocket of the 5-HT2A receptor, drastically reducing off-target binding.
Aqueous Solubility (pH 7.4) 120 µM35 µMThe diazaspiro[3.3]heptane core has a lower lipophilicity (logD) compared to piperazine, leading to improved solubility—a critical factor for bioavailability.[1]
Metabolic Stability (t½, HLM) >180 min55 minThe spirocyclic core is less susceptible to CYP450-mediated metabolism compared to the piperazine ring, which is a known site of metabolic breakdown.[1]

Part 3: The Experimental Foundation: Self-Validating Protocols

The integrity of any benchmarking study rests on the quality of its experimental methods. The following protocols are industry-standard, robust, and designed to generate the high-quality, reproducible data shown above.

Protocol 1: Competitive Radioligand Binding Assay for Affinity (Ki) Determination

Causality: This assay directly measures the affinity of a test compound for the target receptor by quantifying its ability to compete with a high-affinity, radiolabeled ligand. Its equilibrium nature provides a true measure of the ligand-receptor interaction strength.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Prepare cell membranes from a stable cell line overexpressing the human Dopamine D2 receptor. Homogenize and centrifuge to isolate the membrane fraction. Resuspend in Assay Buffer to a final protein concentration of 20 µ g/well .

    • Prepare the radioligand, [³H]-Spiperone, at a final concentration equal to its Kd value (approx. 0.2 nM).

    • Prepare 10-point, 3-fold serial dilutions of the test compounds (Diazaspiro and Piperazine ligands) in Assay Buffer.

  • Assay Execution (96-well format):

    • To each well, add:

      • 25 µL of test compound dilution (or buffer for "total binding" or 10 µM Haloperidol for "non-specific binding").

      • 25 µL of [³H]-Spiperone.

      • 50 µL of cell membrane suspension.

    • Seal the plate and incubate at 25°C for 90 minutes with gentle agitation to ensure equilibrium is reached.

  • Termination and Detection:

    • Rapidly harvest the contents of each well onto a GF/B filter mat using a cell harvester. This traps the membrane-bound radioligand.

    • Wash the filters 3 times with 300 µL of ice-cold Wash Buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove unbound radioactivity.

    • Dry the filter mat, place it in a sample bag, and add 10 mL of scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Potency (EC50)

Causality: This functional assay measures the first step in G-protein activation. An agonist-bound GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify the extent of G-protein activation stimulated by the ligand.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Prepare cell membranes expressing the D2 receptor as described in Protocol 1.

    • Prepare a solution of GDP (final concentration 10 µM) and [³⁵S]GTPγS (final concentration 0.1 nM) in Assay Buffer.

    • Prepare 10-point, 3-fold serial dilutions of the test compounds.

  • Assay Execution:

    • To each well of a 96-well plate, add:

      • 25 µL of test compound dilution (or buffer for basal activity).

      • 25 µL of the GDP/[³⁵S]GTPγS solution.

      • 50 µL of cell membrane suspension.

    • Seal the plate and incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by harvesting onto a GF/B filter mat and washing as described in Protocol 1.

    • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the CPM values against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (concentration for 50% of maximal stimulation) and the Emax (maximal effect).

Part 4: Visualizing the Concepts

Diagrams provide an intuitive understanding of the complex biological and experimental systems at play.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein (Gαi) cluster_cytoplasm Cytoplasm GPCR D2 Receptor (GPCR) G_alpha Gαi GPCR->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Inhibition G_beta_gamma Gβγ cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP Downstream Decreased Cellular Response cAMP->Downstream Ligand Agonist Ligand Ligand->GPCR Binding

Caption: Inhibitory signaling pathway of the Gαi-coupled D2 receptor.

Benchmarking_Workflow cluster_binding Affinity Determination cluster_functional Functional Potency B1 Compound Dilution B2 Incubate with Membranes & [³H]-Spiperone B1->B2 B3 Filter & Detect CPM B2->B3 B4 Calculate Ki via Cheng-Prusoff B3->B4 Compare Compare Performance (Ki, EC50, Selectivity, Solubility, Stability) B4->Compare F1 Compound Dilution F2 Incubate with Membranes & [³⁵S]GTPγS F1->F2 F3 Filter & Detect CPM F2->F3 F4 Calculate EC50 F3->F4 F4->Compare Start Start: Diazaspiro & Piperazine Ligands Start->B1 Start->F1 End Conclusion: Superior Profile for Diazaspiro Ligand Compare->End

Caption: Experimental workflow for benchmarking GPCR ligands.

Conclusion

The evidence compellingly supports the integration of diazaspiro scaffolds into modern GPCR drug discovery pipelines. Their inherent three-dimensionality provides a clear pathway to overcoming the limitations of traditional flatland chemistry, enabling the development of ligands with enhanced potency, superior selectivity, and improved drug-like properties.[1] While the synthesis of these more complex scaffolds can be more challenging, the potential rewards—novel chemical matter, stronger intellectual property, and ultimately, better and safer medicines—are undeniable. This guide has provided the rationale, comparative data, and robust experimental frameworks to empower your team to confidently explore this exciting and fruitful area of medicinal chemistry.

References

  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Source: ResearchGate URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: MDPI URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Source: ResearchGate URL: [Link]

  • Title: Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. Source: PubMed URL: [Link]

  • Title: 3,9-Diazaspiro[5.5]undecane. Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: 1,4-Diazaspiro[4.5]decane. Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione proper disposal procedures

This guide outlines the precise technical protocols for the safe handling and disposal of 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione . Important Note on Chemical Identity: While the 8-benzyl isomer (CAS 1463-48-5) is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precise technical protocols for the safe handling and disposal of 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione .

Important Note on Chemical Identity: While the 8-benzyl isomer (CAS 1463-48-5) is a common commercial building block, the 2-benzyl isomer (where the benzyl group is attached to the succinimide nitrogen rather than the piperidine nitrogen) possesses distinct pharmacological properties. However, from a waste management perspective, both isomers share identical functional group chemistries (spiro-piperidine, cyclic imide, benzyl moiety) and are treated under the same hazardous waste protocols.

Executive Summary

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED . This compound is an organic nitrogenous heterocycle with potential biological activity; it must not enter municipal water systems.

  • Waste Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Immediate Hazard: Irritant (Respiratory, Ocular, Dermal). Potential acute toxicity if swallowed.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste to ensure compatibility with storage containers and other waste streams.[2]

ParameterSpecification
Chemical Name 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Functional Groups Cyclic Imide (Succinimide type), Secondary Amine (Piperidine ring), Benzyl group
Physical State Solid (Crystalline powder) or Liquid (if in solution)
Signal Word WARNING
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3][4]
RCRA Status (USA) Not P-listed or U-listed. Must be evaluated for toxicity characteristics. Default to Hazardous Organic Waste .
Incompatibilities Strong oxidizing agents, strong acids (protonation of amine), strong bases (hydrolysis of imide).

Waste Stream Segregation Logic

Proper segregation prevents dangerous chemical reactions in the waste drum and ensures regulatory compliance.

WasteSegregation Start Waste Assessment: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Waste Bin (Double-bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy (Red Tag) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Clear/Blue Tag) NonHalo->NonHaloBin Incinerate DESTINATION: High-Temp Incineration SolidBin->Incinerate HaloBin->Incinerate NonHaloBin->Incinerate

Figure 1: Decision matrix for segregating spiro-piperidine waste streams.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stocks, degradation products, or excess weighed powder.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator (if working outside a fume hood).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Transfer:

    • Place the original container inside a clear polyethylene bag (secondary containment).

    • If the chemical is loose, transfer it carefully to the waste jar using a disposable spatula. Do not generate dust. [5]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione".[3]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, reaction aliquots, or HPLC waste.

  • Quenching (If reactive reagents are present):

    • If the mixture contains unreacted acyl chlorides or strong bases, quench carefully before disposal.

    • Note: The spiro-imide core is relatively stable, but the amine functionality (position 8) can form salts. Ensure the pH is between 5–9 to prevent excessive heat generation in the waste drum.

  • Solvent Identification:

    • If DCM/Chloroform used: Pour into Halogenated waste carboy.

    • If Methanol/Ethyl Acetate/DMSO used: Pour into Non-Halogenated waste carboy.

  • Rinsing: Rinse the reaction vessel with a small amount of compatible solvent and add the rinsate to the same waste carboy. Do not rinse with water if the waste stream is destined for fuel blending, as high water content can disqualify the waste.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., acetone or methanol).

  • Rinsate Disposal: Dispose of the rinsate into the appropriate liquid waste carboy (Scenario B).

  • Defacing: Cross out the label completely or remove it.

  • Final Step: Once dry and odorless, the bottle can be discarded in standard glass trash or recycled, depending on local facility rules.

Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent contamination and exposure.

Spill Cleanup Workflow:

  • Isolate: Alert nearby personnel and demarcate the area.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat). If powder is airborne, use a respirator.

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated chemical vacuum (HEPA filtered).

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Clean:

    • Scoop up the waste material and place it in a disposable hazardous waste bag.

    • Wipe the surface with soap and water, followed by an alcohol wipe.

  • Dispose: Place all cleanup materials (pads, gloves, wipes) into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

  • United States (EPA/RCRA):

    • This compound is not specifically listed (P or U list). However, the generator is responsible for determining if it exhibits toxicity characteristics.

    • Best Practice: Manage as RCRA Hazardous Waste under the "Toxic" characteristic to ensure complete destruction via incineration.

  • European Union (REACH/CLP):

    • Classify under EWC Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

    • Must be incinerated at a permitted facility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12371169, 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione (Analogous Structure). PubChem. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Structural Core Analog). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

Sources

Handling

Advanced Operational Safety and PPE Guide for 2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

The Application Scientist's Brief Welcome to the definitive handling and logistical guide for 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS: 15882-48-1) . As a conformationally restricted spirocyclic scaffold, this c...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist's Brief

Welcome to the definitive handling and logistical guide for 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS: 15882-48-1) . As a conformationally restricted spirocyclic scaffold, this compound is highly valued in modern medicinal chemistry for improving the pharmacokinetic profiles of pipeline candidates. However, the exact structural features that make it a potent pharmacophore—its lipophilic benzyl moiety and rigid dione system—also dictate its unique hazard profile. This guide is designed for drug development professionals, moving beyond basic safety data sheets to provide field-proven, mechanistic safety protocols.

Mechanistic Hazard Profiling: The Causality of Risk

Before donning Personal Protective Equipment (PPE), it is critical to understand why specific protections are required. Safety is not a checklist; it is a response to molecular behavior.

  • Lipophilicity and Dermal Penetration: The benzyl substitution significantly increases the molecule's partition coefficient (LogP). If dissolved in common aprotic laboratory solvents (e.g., DMSO, DMF, or DCM), the solvent acts as a permeation enhancer. This mechanism can carry the lipophilic spirocycle directly through the stratum corneum, bypassing standard dermal defenses.

  • Receptor-Level Irritation Potential: Consistent with the broader class of [1], the dione moiety and secondary amine centers classify this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT SE 3).

  • Physical State Hazards: As a dry, crystalline powder, electrostatic repulsion can cause micro-aerosolization during weighing. Inhalation of these micro-particles directly exposes the sensitive mucosal membranes of the respiratory tract to the [2].

Quantitative PPE & Engineering Controls Matrix

To balance operational dexterity with absolute safety, PPE must be scaled to the mass and physical state of the compound being handled.

Operation ScaleEngineering ControlsHand Protection (Gloves)Eye & Face ProtectionRespiratory Protection
Analytical (< 1g) Standard Fume Hood (0.4-0.6 m/s face velocity)Single 4-mil NitrileANSI Z87.1 Safety GlassesNone required if hood is validated
Preparative (1g - 50g) Enclosed Powder Weighing Station / Fume HoodDouble Nitrile (4-mil inner, 8-mil extended cuff outer)Splash GogglesN95 / P100 Particulate Respirator
Scale-Up (> 50g) Glovebox or Vented Balance EnclosureButyl Rubber over 4-mil Nitrile innerSplash Goggles + Full Face ShieldHalf-mask respirator with P100 filters
Solution Handling Standard Fume HoodDouble Nitrile (Change immediately upon splash)Splash GogglesNone required if hood is validated
Self-Validating Operational Protocols

Every protocol in your laboratory should be a closed-loop system that proves its own efficacy before you proceed to the next step.

Protocol 1: Static-Free Weighing and Transfer
  • Causality: Spirocyclic powders hold static charges. Standard plastic weigh boats repel the powder, causing invisible aerosolization and severe inhalation risks.

  • Step 1: Validate Airflow. Tape a 2-inch strip of tissue paper to the bottom of the fume hood sash.

    • Self-Validation Check: An inward, steady deflection of the tissue validates active negative pressure. Do not open the chemical container if the tissue hangs vertically.

  • Step 2: Neutralize Static. Pass a zero-stat anti-static gun over the analytical balance and use a grounded aluminum weigh boat instead of plastic.

    • Self-Validation Check: The powder should pour smoothly from the spatula without clinging to the metal or "jumping" out of the boat.

  • Step 3: Transfer & Seal. Use a grounded, stainless-steel V-spatula. Transfer the required mass directly into the reaction vial. Cap the vial inside the fume hood before transporting it to the bench or LC-MS station.

Protocol 2: Solubilization in Permeation-Enhancing Solvents
  • Causality: Standard 4-mil nitrile gloves offer less than 5 minutes of breakthrough time against DCM or DMF. Once the solvent breaks through, it pulls the dissolved 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione directly into your skin.

  • Step 1: Double-Glove. Don a 4-mil inner nitrile glove and an 8-mil extended-cuff outer nitrile glove.

  • Step 2: Solvent Addition. Add the solvent via a gas-tight syringe rather than pouring, keeping the needle tip inside the vial to eliminate splash risk.

  • Step 3: Integrity Check. If a single drop of solvent touches the outer glove, immediately pause, remove the outer glove, wash hands, and don a new pair.

    • Self-Validation Check: At the end of the procedure, inspect the inner glove. It must remain completely dry and odor-free, proving the primary barrier held.

Chemical Waste & Disposal Logistics

Proper disposal prevents downstream reactions and environmental contamination. Do not attempt to neutralize this compound via acid/base hydrolysis in the sink.

  • Solid Waste: Contaminated weigh boats, spatulas, and empty vials must be placed in a rigid, puncture-resistant container explicitly labeled "Solid Hazardous Waste - Toxic/Irritant Organic Building Blocks."

  • Liquid Waste Segregation:

    • If the compound is dissolved in DCM or Chloroform, it must go into the Halogenated waste stream.

    • If dissolved in DMSO, DMF, or Methanol, use the Non-Halogenated stream.

    • Crucial Warning: Never mix these streams. Spirocyclic amines can undergo unexpected exothermic reactions with incompatible, mixed waste.

  • Final Destruction: Ultimate disposal must be executed via EPA-approved high-temperature incineration managed by your EHS department.

Emergency Spill Response Workflow

SpillResponse Start Spill: 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Assess Assess Spill Scale Start->Assess Minor Minor (< 50g / 50mL) Assess->Minor Manageable Locally Major Major (> 50g / 50mL) Assess->Major Requires Intervention PPE 1. Upgrade PPE (Double Nitrile, Mask) Minor->PPE Evacuate 1. Evacuate Immediate Area Major->Evacuate Contain 2. Contain with Inert Absorbent/Sand PPE->Contain Waste 3. Transfer to Sealed Hazmat Waste Contain->Waste Decon 4. Decontaminate Surface (10% Bleach) Waste->Decon Resolved Incident Resolved & Safety Log Documented Decon->Resolved EHS 2. Notify EHS / Hazmat Team Evacuate->EHS EHS->Resolved

Figure 1: Tiered spill response and exposure mitigation workflow for spirocyclic building blocks.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro(4.5)decane. Retrieved February 28, 2026, from[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44607712, 8-Benzyl-2,8-diazaspiro(4.5)decane. Retrieved February 28, 2026, from[Link]

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